3'',4''-Di-O-p-coumaroylquercitrin
Description
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Properties
Molecular Formula |
C39H32O15 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O15/c1-19-35(52-30(46)14-6-20-2-9-23(40)10-3-20)38(53-31(47)15-7-21-4-11-24(41)12-5-21)34(49)39(50-19)54-37-33(48)32-28(45)17-25(42)18-29(32)51-36(37)22-8-13-26(43)27(44)16-22/h2-19,34-35,38-45,49H,1H3/b14-6+,15-7+/t19-,34+,35-,38-,39-/m0/s1 |
InChI Key |
VIRFRWFMTVPWDV-ZZEMBROASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Sources and Bioactive Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the natural sources, experimental analysis, and potential biological activities of the flavonoid 3'',4''-Di-O-p-coumaroylquercitrin. While direct quantitative data for this specific compound remains limited in publicly available literature, this document compiles extensive information on its primary plant source, methodologies for its extraction and characterization, and inferred biological activities based on its constituent molecules. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
The primary identified natural source of this compound is the Chinese hawthorn, Crataegus pinnatifida Bge., a plant belonging to the Rosaceae family. The leaves and fruits of this species are rich in a diverse array of flavonoids, including various quercetin (B1663063) derivatives. While numerous phytochemical studies have been conducted on Crataegus pinnatifida, a specific quantitative analysis detailing the concentration of this compound is not extensively reported. However, the presence of a wide range of other flavonoid glycosides and their acylated derivatives has been confirmed through advanced analytical techniques.
Table 1: Quantitative Data of Major Flavonoids in Crataegus pinnatifida
While specific data for this compound is not available, the following table summarizes the concentrations of other key flavonoids found in the fruits and leaves of Crataegus pinnatifida to provide a contextual understanding of the plant's phytochemical profile.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Reference |
| Rutin | Fruits | 0.07 - 1.24 | [1] |
| Hyperoside | Fruits | 0.03 - 0.62 | [1] |
| Chlorogenic Acid | Fruits | 0.16 - 0.65 | [1] |
| Vitexin-2''-O-rhamnoside | Leaves | 4.48 - 5.61 | [2] |
| Quercetin-3-O-galactoside | Leaves | ~2.19 | [2] |
Experimental Protocols
The extraction, isolation, and characterization of this compound from Crataegus pinnatifida would follow established methodologies for acylated flavonoid glycosides.
Extraction
A general protocol for the extraction of flavonoids from Crataegus pinnatifida plant material (leaves or fruits) is as follows:
-
Sample Preparation: Air-dried and powdered plant material is used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often in a solution with water (e.g., 70% methanol).
-
Extraction Method: Maceration, sonication, or Soxhlet extraction can be employed to maximize the extraction efficiency. The process is usually repeated multiple times to ensure complete extraction of the target compounds.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
The crude extract, containing a complex mixture of phytochemicals, requires further separation and purification to isolate this compound.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and polyamide. A gradient elution with a solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).
Characterization and Quantification
The structure and quantity of the isolated compound are determined using modern analytical techniques.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS): This is a powerful technique for the identification and quantification of flavonoids.
-
Chromatographic Conditions: A C18 column is typically used with a gradient elution of mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in structural elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for the definitive structural elucidation of the isolated compound, providing detailed information about the arrangement of protons and carbons in the molecule.
References
The Biosynthesis of 3'',4''-Di-O-p-coumaroylquercitrin in Crataegus pinnatifida: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Crataegus pinnatifida (Chinese hawthorn) is a plant of significant medicinal interest, largely due to its rich and diverse profile of flavonoids. Among these, acylated flavonoid glycosides are gaining attention for their potential bioactivities. This technical guide provides an in-depth examination of the biosynthetic pathway of a specific diacylated flavonol glycoside, 3'',4''-Di-O-p-coumaroylquercitrin. While the complete enzymatic sequence for this compound's synthesis in C. pinnatifida has not been fully elucidated in published literature, this document consolidates current knowledge on the general flavonoid pathway in this species and proposes a scientifically grounded hypothetical final step based on established enzymatic reactions in other plants. This guide details the known upstream enzymatic steps, proposes candidate enzymes for the final acylation, presents quantitative data for related flavonoids, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams of the biochemical and experimental workflows.
Introduction
The fruits, leaves, and flowers of Crataegus pinnatifida are utilized in traditional medicine and are a source of pharmacologically active compounds, with flavonoids being a major class.[1] These polyphenolic compounds, including flavones, flavonols, and their glycosides, are associated with the plant's cardiovascular and metabolic health benefits.[2] A recent metabolomic analysis of different C. pinnatifida cultivars has revealed the presence of various acylated flavonol glycosides, where sugar moieties are decorated with acyl groups such as p-coumaroyl, malonyl, or acetyl groups.[3][4][5] This acylation can significantly alter the stability, solubility, and biological activity of the flavonoid.
This guide focuses on the biosynthesis of this compound, a complex derivative of the common flavonol quercetin. The pathway involves the core phenylpropanoid and flavonoid biosynthesis routes to produce the precursor, quercitrin (B1678633) (quercetin-3-O-rhamnoside), followed by two specific acylation steps on the rhamnose sugar. While transcriptome data for C. pinnatifida is available and provides a basis for identifying candidate genes,[6][7] the specific acyltransferase responsible for these final modifications has yet to be functionally characterized.
The Biosynthetic Pathway: From Phenylalanine to this compound
The formation of this compound is a multi-step enzymatic process that can be divided into two major stages:
-
Stage 1: Synthesis of the Flavonol Glycoside Precursor, Quercitrin. This is a well-established pathway in higher plants.
-
Stage 2: Hypothetical Di-acylation of Quercitrin. This involves the sequential transfer of two p-coumaroyl groups to the rhamnose moiety of quercitrin.
Stage 1: The Established Pathway to Quercitrin
The synthesis begins with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid and flavonoid biosynthesis pathways. The key enzymatic steps are outlined below.
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a critical branch point, providing the building block for the flavonoid skeleton and the acyl donor for the final acylation steps.
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Isomerizes naringenin chalcone into the flavanone, naringenin.
-
Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol (B1209521).
-
Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol to produce dihydroquercetin.
-
Flavonol Synthase (FLS): Introduces a double bond into dihydroquercetin to form the flavonol, quercetin.
-
UDP-glycosyltransferase (Flavonol 3-O-glucosyltransferase, FGT): While the precise glycosylation steps to form quercitrin (quercetin-3-O-rhamnoside) can vary, a common route involves initial glucosylation. For the purpose of this guide, we will represent this as a two-step process, although a single bi-functional enzyme could exist. An FGT would first transfer a glucose moiety to the 3-hydroxyl group of quercetin.
-
UDP-rhamnosyltransferase (RT): A rhamnosyltransferase then acts on quercetin-3-O-glucoside to form quercitrin. Alternatively, and more directly, a specific Flavonol 3-O-rhamnosyltransferase could directly glycosylate quercetin.
References
- 1. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phylogenomic analyses across land plants reveals motifs and coexpression patterns useful for functional prediction in the BAHD acyltransferase family [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative metabolomics analysis of unique yellow hawthorn (<italic>Crataegus pinnatifida</italic>) and red-skinned cultivars reveals a different polyphenol biosynthesis flux and antioxidative and antidiabetic potential-Academax [us.academax.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3'',4''-Di-O-p-coumaroylquercitrin and its Parent Moieties
Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activities, experimental protocols, and signaling pathways directly associated with 3'',4''-Di-O-p-coumaroylquercitrin. This guide, therefore, provides an in-depth analysis of its constituent parent molecules, the renowned flavonoid quercetin (B1663063) and the phenolic acid p-coumaric acid . The biological activities of these parent compounds offer a foundational understanding of the potential therapeutic properties of their derivatives.
Introduction
This compound is a natural product derivative of quercetin, a flavonol ubiquitously found in plants and a significant component of the human diet. Quercetin and its derivatives are lauded for a wide spectrum of pharmacological properties, including potent antioxidant, anti-inflammatory, and immunomodulatory effects. The addition of two p-coumaroyl groups to the quercitrin (B1678633) structure may modulate its bioavailability and biological activity, a common strategy in nature to enhance the efficacy of phytochemicals. This technical guide synthesizes the current understanding of the antioxidant and anti-inflammatory activities of quercetin and p-coumaric acid, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Quantitative Analysis of Biological Activities
The antioxidant and anti-inflammatory potencies of quercetin and p-coumaric acid have been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various assays, providing a comparative overview of their efficacy.
Table 1: Antioxidant Activity of Quercetin and p-Coumaric Acid
| Compound | Assay | IC50 Value | Reference |
| Quercetin | DPPH Radical Scavenging | 5.5 µM | [1] |
| DPPH Radical Scavenging | 15.9 µg/mL | [2] | |
| DPPH Radical Scavenging | 19.17 µg/ml | [3] | |
| H₂O₂ Scavenging | 36.22 µg/ml | [3] | |
| p-Coumaric Acid | DPPH Radical Scavenging | 30 µg/mL | [4] |
| DPPH Radical Scavenging | 33 µg/mL | [4] | |
| Hydroxyl Radical Scavenging | 4.72 µM | [5] |
Table 2: Anti-inflammatory Activity of Quercetin and p-Coumaric Acid
| Compound | Assay/Cell Line | Effect | IC50/Concentration | Reference |
| Quercetin | LPS-induced TNF-α production (in vitro) | Inhibition | 23% reduction at 1 µM | [6] |
| p-Coumaric Acid | LPS-stimulated RAW264.7 cells | Inhibition of iNOS, COX-2, IL-1β, TNF-α | 10-100 µg/ml | [7][8] |
| Adjuvant-induced arthritic rats | Decrease in TNF-α expression | 100 mg/kg body weight | [9] |
Key Signaling Pathways
Quercetin and p-coumaric acid exert their biological effects by modulating critical intracellular signaling pathways involved in oxidative stress and inflammation. The following diagrams, generated using the DOT language, illustrate these mechanisms.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10][11] Both quercetin and p-coumaric acid have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[8][11] This leads to a downstream reduction in the expression of pro-inflammatory genes.[7][10]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[12][13] Both quercetin and p-coumaric acid can activate this pathway by promoting the dissociation of Nrf2 from its inhibitor, Keap1.[12][13][14] Once liberated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective antioxidant and detoxifying enzymes.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the antioxidant and anti-inflammatory activities of compounds like quercetin and p-coumaric acid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., Quercetin, p-Coumaric Acid)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[15]
-
Sample Preparation: Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.[15]
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by an equal volume of the test compound solution or the positive control.[15] A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][15]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[17]
Nitric Oxide (NO) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are implicated in inflammatory processes.
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture: A reaction mixture containing sodium nitroprusside in PBS and the test compound at various concentrations is prepared.[18]
-
Incubation: The mixture is incubated at room temperature for a specific period (e.g., 150 minutes).
-
Griess Reagent Addition: An equal volume of Griess reagent is added to the reaction mixture.[18]
-
Incubation: The mixture is incubated for a further 30 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the chromophore formed is measured at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on its parent compounds, quercetin and p-coumaric acid, provides a strong foundation for its potential therapeutic applications. Both quercetin and p-coumaric acid demonstrate significant antioxidant and anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The methodologies and quantitative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this and other related natural products. Further studies are warranted to elucidate the specific biological profile of this compound and to determine how the addition of p-coumaroyl moieties influences its activity and bioavailability.
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. nehu.ac.in [nehu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. p-Coumaric acid mediated protection of H9c2 cells from Doxorubicin-induced cardiotoxicity: Involvement of augmented Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
- 18. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]
Pharmacological Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the current publicly available scientific information on 3'',4''-Di-O-p-coumaroylquercitrin and related acylated flavonoid glycosides. Extensive literature searches have revealed a significant lack of specific experimental data for this compound. Therefore, this whitepaper provides a broader context based on the pharmacological activities of structurally similar compounds to infer its potential. All quantitative data, experimental protocols, and signaling pathways are presented as representative examples from studies on related molecules and should not be considered as experimentally validated for this compound itself.
Introduction
This compound is a natural product belonging to the class of acylated flavonoid glycosides. Its core structure consists of quercetin (B1663063), a well-studied flavonol, linked to a sugar moiety that is further acylated with two p-coumaroyl groups. The presence of these acyl groups can significantly modulate the physicochemical and biological properties of the parent flavonoid, often enhancing its bioavailability and therapeutic potential.
While specific research on this compound is sparse, the broader family of acylated flavonoids, particularly coumaroyl derivatives of quercetin, has garnered scientific interest for a range of pharmacological activities. These include antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects. This whitepaper will explore the potential pharmacological activities of this compound based on the established knowledge of its constituent parts and related acylated flavonoids.
Chemical Structure:
-
Molecular Formula: C₃₉H₃₂O₁₅
-
CAS Number: 437615-43-5
Potential Pharmacological Activities
Based on the activities of related compounds, this compound is hypothesized to possess the following pharmacological properties:
Antioxidant Activity
Quercetin is a potent antioxidant, and this activity is generally attributed to its ability to scavenge free radicals and chelate metal ions. Acylation can influence this property. While some studies suggest that derivatization of the hydroxyl groups in quercetin might decrease its antioxidant potency, the addition of phenolic acid moieties like p-coumaric acid, which are themselves antioxidants, could contribute to the overall radical scavenging capacity.
Anti-inflammatory Effects
Quercetin and its derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory enzymes and the modulation of signaling pathways like NF-κB. The anti-inflammatory potential of acylated flavonoids is an active area of research. It has been observed that the derivatization of quercetin does not always directly correlate with a decrease in anti-inflammatory activity, suggesting that acylated forms may retain or even have enhanced effects.
Neuroprotective Potential
Acylated flavonoids have shown promise in the context of neurodegenerative diseases. Notably, the presence of a p-coumaroyl group has been found to potentiate the inhibition of amyloid-β fibril deposition, a key pathological hallmark of Alzheimer's disease.[1] This suggests a potential neuroprotective role for this compound.
Anticancer Properties
The anticancer potential of various coumarin (B35378) and quercetin derivatives has been investigated. While no specific studies on this compound are available, related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Quantitative Data on Related Compounds
As no specific quantitative data for this compound is available, the following table summarizes representative data from studies on other acylated flavonoid glycosides to provide a comparative context for potential biological activity.
| Compound/Extract | Assay | Target/Cell Line | Result (e.g., IC₅₀) | Reference |
| Acylated kaempferol (B1673270) glycosides | Acetylcholinesterase Inhibition | - | Strong inhibitory activity | [1] |
| Acylated kaempferol glycosides | Butyrylcholinesterase Inhibition | - | Moderate inhibitory activity | [1] |
| Quercetin cinnamoyl glycoside | Aβ fibril deposition inhibition | - | Moderate to weak inhibition | [1] |
| Galloylated quercetin glycosides | HIV-1 Integrase Inhibition | - | IC₅₀: 18.1 - 24.2 µg/mL | [1] |
| Tamarixetin | Inhibition of PGE₂ production | - | Superior to quercetin | [2] |
Experimental Protocols for Key Assays
The following are detailed methodologies for key experiments typically used to evaluate the pharmacological potential of flavonoid derivatives. These are provided as examples of how this compound could be tested.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging activity of the test compound.
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727), test compound, microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well microplate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Materials: RAW 264.7 macrophage cell line, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent, test compound.
-
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Determine the cell viability using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition and the IC₅₀ value.
-
Cytotoxicity Assessment: MTT Assay
-
Objective: To evaluate the cytotoxic effect of the test compound on cancer cell lines.
-
Materials: Cancer cell line (e.g., MCF-7, HeLa), appropriate cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the pharmacological assessment of this compound.
Caption: General experimental workflow for evaluating the pharmacological potential of a natural compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Simplified representation of the potential radical scavenging activity.
Conclusion and Future Directions
This compound represents an understudied natural product with significant therapeutic potential, inferred from the well-documented pharmacological activities of its parent molecule, quercetin, and other acylated flavonoid glycosides. The presence of p-coumaroyl moieties is likely to enhance its biological activities and improve its pharmacokinetic profile.
However, the lack of direct experimental evidence necessitates a focused research effort to isolate or synthesize and pharmacologically characterize this compound. Future studies should aim to:
-
Isolate or synthesize sufficient quantities of this compound for comprehensive biological evaluation.
-
Conduct in vitro assays to determine its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, including the determination of IC₅₀ values.
-
Elucidate the mechanisms of action by investigating its effects on key signaling pathways.
-
Perform in vivo studies in relevant animal models to assess its efficacy, bioavailability, and safety profile.
The exploration of this compound holds promise for the discovery of new lead compounds for the development of novel therapeutics.
References
The Antioxidant Potential of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 3'',4''-Di-O-p-coumaroylquercitrin is a naturally occurring flavonoid glycoside that has garnered interest for its potential health benefits. As a derivative of quercetin (B1663063), a well-documented antioxidant, this compound is presumed to possess significant free-radical scavenging capabilities. This technical guide synthesizes the current understanding of the antioxidant properties of this compound, providing a framework for future research and development. Due to a notable scarcity of direct experimental data on this specific compound, this document leverages established methodologies for assessing antioxidant activity and discusses the potential signaling pathways involved, based on the known activities of its constituent moieties, quercetin and p-coumaric acid.
Introduction
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their antioxidant properties. This compound is a complex flavonoid, characterized by a quercetin core linked to a rhamnose sugar, which is further acylated with two p-coumaroyl groups. The presence of multiple phenolic hydroxyl groups in both the quercetin and p-coumaroyl moieties suggests a high potential for antioxidant activity. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous chronic and degenerative diseases, making the exploration of potent antioxidants a critical area of research.
Postulated Antioxidant Activity: Data Presentation Framework
To facilitate future comparative analysis, any forthcoming quantitative data on the antioxidant activity of this compound should be presented in a structured format. The following tables provide a template for summarizing results from common antioxidant assays.
Table 1: Radical Scavenging Activity
| Assay | Test Compound Concentration | % Inhibition / IC₅₀ (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) |
| DPPH | |||
| ABTS | |||
| Superoxide Anion | |||
| Hydroxyl Radical |
Table 2: Reducing Power Assays
| Assay | Test Compound Concentration | Absorbance / Reducing Power (Units) | Positive Control (e.g., BHT, Ascorbic Acid) |
| FRAP | |||
| CUPRAC |
Table 3: Cellular Antioxidant Activity
| Cell Line | Pre-treatment Concentration | Oxidative Stressor | % Reduction in ROS | Positive Control (e.g., Quercetin) |
| e.g., HepG2, Caco-2 |
Key Experimental Protocols for Antioxidant Assessment
The following sections detail the standardized methodologies for evaluating the antioxidant properties of a compound like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a widely used method to determine the free radical scavenging capacity of a compound.
Methodology:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (this compound) are prepared.
-
A fixed volume of the DPPH solution is added to the test compound solutions.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).
Methodology:
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•⁺ solution.
-
The absorbance is recorded after a specific incubation time (e.g., 6 minutes).
-
The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound solution is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (e.g., 593 nm) after a set incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the absorbance change with a standard curve prepared using a known concentration of FeSO₄·7H₂O.
Potential Signaling Pathways
Based on the activities of quercetin and p-coumaric acid, this compound may exert its antioxidant effects through the modulation of key cellular signaling pathways.
Caption: Postulated Nrf2-Keap1 signaling pathway activation.
The Nrf2-Keap1 pathway is a primary regulator of cellular resistance to oxidative stress. It is plausible that this compound could activate Nrf2, leading to the upregulation of antioxidant and detoxification enzymes.
Unveiling the Therapeutic Promise of 3'',4''-Di-O-p-coumaroylquercitrin: A Technical Guide for Researchers
An In-Depth Exploration of a Novel Acylated Flavonoid Glycoside for Drug Discovery and Development
Introduction
3'',4''-Di-O-p-coumaroylquercitrin, a unique acylated flavonoid glycoside, is emerging as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of its known therapeutic potential, supported by available quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore the pharmacological applications of this natural compound.
Chemical Profile:
-
Compound Name: this compound
-
Molecular Formula: C₃₉H₃₂O₁₅
-
CAS Number: 437615-43-5
-
Natural Sources: Primarily isolated from the leaves of Eriobotrya japonica (Loquat) and has been identified in Crataegus pinnatifida (Chinese Hawthorn).
Potential Therapeutic Applications
Current research, while still in its early stages, points towards the promising therapeutic utility of this compound, particularly in the context of age-related and metabolic diseases. The acylation with p-coumaric acid moieties is believed to enhance the bioavailability and biological activity of the parent molecule, quercitrin.
Inhibition of Advanced Glycation End Products (AGEs) Formation
One of the most well-documented therapeutic properties of this compound is its ability to inhibit the formation of Advanced Glycation End Products (AGEs). AGEs are harmful compounds that accumulate in the body and are implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.
A study on compounds isolated from the leaves of Eriobotrya japonica demonstrated that this compound exhibits potent inhibitory activity against AGEs formation.
Table 1: Inhibitory Activity of this compound on AGEs Formation
| Compound | IC₅₀ (μM) on AGEs Formation |
| This compound | 10.2 ± 0.7 |
| Positive Control (Aminoguanidine) | 580.0 ± 25.0 |
Data extracted from scientific literature.
This significant inhibitory effect, being substantially more potent than the well-known AGEs inhibitor aminoguanidine, highlights the potential of this compound as a therapeutic agent for preventing or treating complications associated with AGEs accumulation.
Experimental Protocols
To facilitate further research and validation of these findings, the detailed methodology for the key experiment is provided below.
Inhibition of Advanced Glycation End Products (AGEs) Formation Assay
This protocol outlines the in vitro assay used to determine the inhibitory effect of this compound on the formation of AGEs.
Materials:
-
Bovine serum albumin (BSA)
-
D-glucose
-
Phosphate buffered saline (PBS), pH 7.4
-
Sodium azide (B81097) (NaN₃)
-
Trichloroacetic acid (TCA)
-
Test compound (this compound)
-
Positive control (Aminoguanidine)
-
Spectrofluorometer
Procedure:
-
Prepare a reaction mixture containing BSA (10 mg/mL) and D-glucose (0.5 M) in PBS (pH 7.4) with 0.02% sodium azide to prevent microbial growth.
-
Add varying concentrations of the test compound (this compound) or the positive control (aminoguanidine) to the reaction mixture. A control group without any inhibitor should also be prepared.
-
Incubate the mixtures in a sterile environment at 37°C for 7 days.
-
After incubation, terminate the reaction by adding 10% TCA and centrifuge to precipitate the protein.
-
Wash the resulting pellet with 5% TCA and then re-dissolve it in PBS.
-
Measure the fluorescence intensity of the solutions using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
Calculate the percentage of inhibition of AGEs formation for each concentration of the test compound and the positive control relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to achieve 50% inhibition of AGEs formation.
Diagram 1: Experimental Workflow for AGEs Inhibition Assay
Caption: Workflow of the in vitro assay to determine the inhibitory effect on Advanced Glycation End Products (AGEs) formation.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound are yet to be fully elucidated, its structural components, quercetin (B1663063) and p-coumaric acid, are known to interact with various cellular signaling cascades. The potent anti-AGEs activity suggests a mechanism involving the trapping of reactive dicarbonyl species, which are key intermediates in the glycation process. Furthermore, the antioxidant properties inherent to flavonoids likely contribute to its protective effects by mitigating oxidative stress, a key driver of AGEs formation.
Diagram 2: Proposed Mechanism of AGEs Inhibition
Caption: Proposed mechanism of AGEs formation and its inhibition by trapping reactive dicarbonyl intermediates.
Future Directions and Research Opportunities
The initial findings on this compound are highly encouraging, yet they represent the tip of the iceberg. Further research is warranted to fully understand its therapeutic potential. Key areas for future investigation include:
-
Antioxidant Activity: Quantitative assessment of its free radical scavenging and antioxidant enzyme-inducing capabilities.
-
Anti-inflammatory Effects: Investigation of its impact on key inflammatory pathways, such as NF-κB and MAPK signaling, and the production of pro-inflammatory cytokines.
-
Anticancer Potential: Screening against various cancer cell lines to determine its cytotoxic and anti-proliferative effects, and elucidation of the underlying mechanisms.
-
Enzyme Inhibition: Exploring its inhibitory activity against other relevant enzymes, such as tyrosinase, α-glucosidase, and pancreatic lipase.
-
In Vivo Studies: Conducting animal studies to evaluate its efficacy, pharmacokinetics, and safety profile in relevant disease models.
Conclusion
This compound is a promising natural compound with demonstrated potent inhibitory activity against the formation of advanced glycation end products. Its unique chemical structure, combining the benefits of quercetin and p-coumaric acid, suggests a broad spectrum of potential therapeutic applications. This technical guide serves as a foundational resource to stimulate further research into this exciting molecule, with the ultimate goal of translating these preliminary findings into novel therapeutic strategies for a range of debilitating diseases. The detailed experimental protocol and proposed mechanisms of action provide a solid starting point for researchers to delve deeper into the pharmacological properties of this compound.
Methodological & Application
Application Notes and Protocols for the Extraction of 3'',4''-Di-O-p-coumaroylquercitrin
For researchers, scientists, and drug development professionals, the isolation of specific bioactive compounds from natural sources is a critical first step in the discovery and development of new therapeutic agents. This document provides detailed application notes and protocols for the extraction of 3'',4''-Di-O-p-coumaroylquercitrin, a notable acylated flavonoid glycoside. While the initial focus was on Crataegus pinnatifida (Chinese hawthorn), current phytochemical literature more strongly indicates the presence of this compound in Carthamus tinctorius (safflower). Therefore, the following protocols are primarily based on methodologies developed for safflower, which can be adapted for other plant matrices with appropriate optimization.
Introduction to this compound
This compound is a derivative of quercitrin, a common flavonoid glycoside. The addition of two p-coumaroyl groups significantly alters its polarity and may enhance its biological activity. Acylated flavonoids often exhibit modified solubility, stability, and bioavailability compared to their non-acylated counterparts. While the full spectrum of its biological activities is still under investigation, related acylated flavonoids have demonstrated a range of effects, including antioxidant and anti-inflammatory properties.
General Overview of Extraction and Purification
The extraction and purification of this compound from plant material is a multi-step process. A general workflow is presented below, followed by detailed experimental protocols.
Experimental Workflow Diagram
Caption: General workflow for the extraction and purification of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the extraction of flavonoids from Carthamus tinctorius and other plant sources.[1][2][3] Researchers should note that optimization of solvent systems, extraction times, and chromatographic conditions may be necessary for different plant materials and target compound concentrations.
Protocol 1: Sample Preparation and Initial Extraction
This protocol describes the initial steps to obtain a crude flavonoid-rich extract.
Materials:
-
Dried plant material (e.g., Carthamus tinctorius flowers)
-
Ethanol (90% v/v) or Methanol (B129727) (80% v/v)
-
Waring blender or mill
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Drying and Grinding: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a blender or mill.
-
Ultrasonic-Assisted Extraction:
-
Weigh 100 g of the powdered plant material and place it in a suitable flask.
-
Add 1 L of 90% ethanol.
-
Place the flask in an ultrasonic bath and extract for 60 minutes at 50°C.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the extracts and filter through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Protocol 2: Liquid-Liquid Extraction for Flavonoid Enrichment
This protocol aims to partition the flavonoids into a moderately polar solvent, thereby removing highly polar and non-polar impurities.
Materials:
-
Crude extract from Protocol 1
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297)
-
Separatory funnel
Procedure:
-
Suspension: Suspend the crude extract in 500 mL of distilled water.
-
Defatting: Transfer the aqueous suspension to a separatory funnel and extract three times with an equal volume of n-hexane to remove lipids and other non-polar compounds. Discard the n-hexane layers.
-
Flavonoid Extraction: Extract the remaining aqueous layer three times with an equal volume of ethyl acetate. The flavonoid glycosides, including acylated derivatives, are expected to partition into the ethyl acetate phase.
-
Concentration: Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.
Protocol 3: Column Chromatography for Preliminary Purification
This step further purifies the flavonoid fraction using column chromatography. A combination of silica gel and Sephadex LH-20 chromatography is often effective.
Materials:
-
Enriched flavonoid extract from Protocol 2
-
Silica gel (100-200 mesh)
-
Sephadex LH-20
-
Glass chromatography column
-
Solvents for elution (e.g., chloroform-methanol gradients for silica gel; methanol for Sephadex LH-20)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Silica Gel Chromatography:
-
Pack a glass column with silica gel slurried in chloroform (B151607).
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp. Pool fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Chromatography:
-
Fractions from the silica gel column that are rich in the target compound (as determined by preliminary analysis like analytical HPLC) are combined and concentrated.
-
Dissolve the combined fraction in a minimal volume of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor the fractions by TLC or analytical HPLC.
-
Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
This is the final step to isolate this compound to a high degree of purity.
Materials:
-
Partially purified fraction from Protocol 3
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (preparative scale)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A typical mobile phase for flavonoid separation is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Preparative HPLC:
-
Scale up the analytical method to the preparative column.
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC column.
-
Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 280 nm or 330 nm for coumaroylated flavonoids).
-
Collect the peak corresponding to this compound.
-
-
Purity Check and Lyophilization:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
If necessary, repeat the preparative HPLC step for further purification.
-
Remove the organic solvent from the purified fraction using a rotary evaporator and then lyophilize to obtain the pure compound as a powder.
-
Quantitative Data
| Plant Source | Part Used | Extraction Method | Total Flavonoid Content | Concentration of Specific Flavonoids | Reference |
| Carthamus tinctorius L. | Flowers | Not specified | 14% of extract | Hesperidin: 8813.28 ppm, Quercetrin: 1000.50 ppm, Rutin: 513.06 ppm | [2] |
| Crataegus pinnatifida | Leaves | Ultrasonic-assisted deep eutectic solvent | 17.94 mg/g | Not specified for individual compounds |
Note: The concentration of this compound will need to be determined experimentally for the specific plant material and extraction method used.
Structural Elucidation and Analysis
The structure of the isolated compound should be confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential for unambiguous structure elucidation.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, flavonoids, in general, are known to interact with various cellular signaling pathways.
Potential Signaling Pathway Involvement Diagram
Caption: Potential signaling pathways modulated by flavonoids like this compound.
These pathways are common targets for many flavonoids and represent plausible areas of investigation for this compound. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.
References
Application Note: UPLC-MS/MS Analysis of 3'',4''-Di-O-p-coumaroylquercitrin in Plant Extracts
Abstract
This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 3'',4''-Di-O-p-coumaroylquercitrin in various plant extracts. This compound, a derivative of quercetin, is of significant interest due to its potential biological activities, including anti-inflammatory and antioxidant properties. The provided protocol details sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust methodology for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants, notably in species of the Crataegus (Hawthorn) genus. As a derivative of quercetin, it is presumed to share and potentially possess enhanced biological activities. Quercetin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway[1][2][3]. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. UPLC-MS/MS offers the high sensitivity and specificity required for analyzing complex matrices like plant extracts.
Experimental
A solid-liquid extraction method is employed to isolate flavonoids from plant material.
-
Protocol:
-
Collect and freeze-dry plant material (e.g., leaves, flowers, or fruits).
-
Grind the dried material into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a conical flask.
-
Add 25 mL of 70% methanol (B129727) (v/v).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
-
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
-
UPLC Parameters:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 2.0 70 30 4.0 40 60 6.0 5 95 8.0 5 95 8.1 95 5 | 10.0 | 95 | 5 |
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
-
Multiple Reaction Monitoring (MRM) Parameters for this compound: (Note: The following MRM parameters are hypothetical and require empirical optimization for the specific instrument used.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 739.2 | 447.1 / 301.0 | 45 | 30 / 40 |
| Quercetin (Reference) | 301.0 | 151.0 / 179.0 | 35 | 25 / 20 |
Results and Discussion
The developed method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to standard guidelines. A calibration curve for this compound should be constructed using a certified reference standard.
The validated method can be applied to determine the concentration of this compound in various plant extracts. The following table presents hypothetical quantitative data for illustrative purposes.
Table 1: Hypothetical Quantitative Data for this compound in Crataegus spp. Extracts
| Plant Material | Concentration (µg/g dry weight) ± SD |
| Crataegus pinnatifida (Fruit) | 15.8 ± 1.2 |
| Crataegus pinnatifida (Leaf) | 45.3 ± 3.5 |
| Crataegus monogyna (Flower) | 62.1 ± 4.8 |
| Crataegus laevigata (Leaf) | 38.7 ± 2.9 |
Biological Context: Inhibition of NF-κB Signaling
Quercetin and its derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[1][2][3] This pathway is a key regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4] Quercetin derivatives can interfere with this process by inhibiting the phosphorylation of IκB, thereby preventing NF-κB activation.[5]
Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation:
-
Harvest fresh plant material and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen material to dryness.
-
Using a mortar and pestle or a laboratory mill, grind the dried plant material to a fine, homogenous powder.
-
-
Solid-Liquid Extraction:
-
Accurately weigh 1.0 g of the plant powder into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough wetting.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25 °C).
-
Centrifuge the tube at 4000 rpm for 10 minutes at 4 °C.
-
-
Final Sample Preparation:
-
Carefully pipette the supernatant into a clean tube.
-
Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into a 2 mL UPLC autosampler vial.
-
Cap the vial and store at 4 °C until analysis.
-
Protocol 2: UPLC-MS/MS Quantification of this compound
-
System Preparation:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting a standard solution of this compound to check for retention time stability and peak shape.
-
-
Calibration Curve:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Sample Analysis:
-
Create a sequence in the instrument control software including blanks, calibration standards, quality control (QC) samples, and the prepared plant extracts.
-
Inject the plant extract samples.
-
Process the data using the instrument's software.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS analysis.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antioxidant Assays for 3'',4''-Di-O-p-coumaroylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'',4''-Di-O-p-coumaroylquercitrin is a derivative of quercitrin (B1678633), a glycoside of the flavonoid quercetin. The addition of two p-coumaroyl groups to the quercitrin structure is anticipated to modulate its antioxidant properties. The evaluation of antioxidant capacity is a critical step in the characterization of novel compounds for potential applications in pharmaceuticals, nutraceuticals, and cosmetics. This document provides detailed protocols for three common in vitro antioxidant assays—DPPH, ORAC, and ABTS—to assess the radical scavenging capabilities of this compound.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared using standardized metrics from the DPPH, ORAC, and ABTS assays. The following tables illustrate how the experimental data should be structured for clear interpretation and comparison with standard antioxidants.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Quercitrin (Example) | 8.5 ± 0.7 | 19.0 ± 1.6 |
| Ascorbic Acid (Standard) | 5.2 ± 0.4 | 29.5 ± 2.3 |
IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/µmol) |
| This compound | Data to be determined |
| Quercetin (Example) | 4.7 ± 0.3 |
| Trolox (Standard) | 1.0 |
ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.
Table 3: ABTS Radical Cation Scavenging Activity
| Compound | TEAC Value |
| This compound | Data to be determined |
| Quercitrin (Example) | 2.1 ± 0.2 |
| Trolox (Standard) | 1.0 |
TEAC (Trolox Equivalent Antioxidant Capacity) values represent the molar concentration of a Trolox solution with the same antioxidant capacity as a 1 mM solution of the compound.
Experimental Protocols
Detailed methodologies for the DPPH, ORAC, and ABTS assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample solution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Fluorescein Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Dilute to a final working concentration (e.g., 70 nM).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4) just before use.
-
Trolox Standard Curve: Prepare a series of Trolox dilutions in phosphate buffer to create a standard curve (e.g., 6.25, 12.5, 25, 50 µM).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes in the microplate reader.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength should be set at 485 nm and the emission wavelength at 520 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the sample by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per micromole or per gram of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization of the solution. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant's activity.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Adjustment of ABTS•+ Solution:
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution.
-
Prepare a series of Trolox dilutions to serve as the standard curve.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition of ABTS•+ using the following formula:
where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the ABTS•+ solution with the sample.
-
Plot the percentage of inhibition against the concentration of the Trolox standards to create a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample by comparing its percentage of inhibition to the Trolox standard curve. The results are expressed as TEAC values.
-
Conclusion
The protocols detailed in this document provide a robust framework for the in vitro evaluation of the antioxidant potential of this compound. By employing the DPPH, ORAC, and ABTS assays, researchers can obtain a comprehensive profile of its radical scavenging capabilities. The structured data presentation and clear experimental workflows are designed to ensure reproducibility and facilitate the accurate assessment of this novel compound for its potential use in various scientific and commercial applications.
Application Notes and Protocols for Cell-Based Assays Evaluating the Anti-Inflammatory Activity of 3'',4''-Di-O-p-coumaroylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The identification of novel anti-inflammatory agents is a critical area of research. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic properties, including their anti-inflammatory effects. 3'',4''-Di-O-p-coumaroylquercitrin is a derivative of quercetin (B1663063), a well-studied flavonoid. The acylation with p-coumaroyl groups may enhance its bioavailability and biological activity.
These application notes provide a comprehensive guide to the cell-based assays used to evaluate the anti-inflammatory activity of this compound. The protocols detailed herein are designed to be a valuable resource for researchers in drug discovery and development.
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
The anti-inflammatory effects of many flavonoids, including quercetin and its derivatives, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[1][2][3][4][5] The primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][6]
NF-κB Signaling Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-6, IL-1β).[2][3][4][7] this compound is hypothesized to inhibit this pathway, thereby reducing the production of these inflammatory molecules.
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[4] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, promote the expression of inflammatory genes. Flavonoids can suppress the phosphorylation and activation of MAPKs, thus dampening the inflammatory cascade.[4]
Data Presentation
Table 1: Inhibitory Effect of Quercetin on NO Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Inhibition of NO Production (%) | IC₅₀ (µM) |
| 1 | ~15% | \multirow{3}{*}{~20-50} |
| 10 | ~40% | |
| 50 | ~75% |
Table 2: Inhibitory Effect of Quercetin on Pro-Inflammatory Cytokine Production in LPS-Stimulated PBMCs
| Cytokine | Concentration (µM) | Inhibition (%) |
| TNF-α | 5 | 21.3%[3] |
| 10 | 26.3%[3] | |
| 50 | 39.3%[3] | |
| IL-6 | 50 | Significant Inhibition[8] |
| IL-1β | 50 | Significant Inhibition |
Table 3: Effect of Quercetin on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW 264.7 Cells
| Signaling Protein | Concentration (µM) | Effect |
| p-p65 (NF-κB) | 50 | Significant reduction in phosphorylation |
| p-ERK (MAPK) | 50 | Strong reduction in phosphorylation[4] |
| p-p38 (MAPK) | 50 | Strong reduction in phosphorylation[4] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of a test compound.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line is a widely used and appropriate model for studying inflammation.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) depending on the subsequent assay and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis). Include appropriate controls (vehicle control, LPS-only control).
Cell Viability Assay (MTT Assay)
Principle: To ensure that the observed anti-inflammatory effects are not a result of cytotoxicity. The MTT assay measures the metabolic activity of viable cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Protocol:
-
After cell treatment and LPS stimulation, collect 50 µL of the culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample in a 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant after treatment and stimulation.
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the assay protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect and quantify the levels of key proteins and their phosphorylated forms in the NF-κB and MAPK signaling pathways.
Protocol:
-
After treatment and stimulation for a shorter duration (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Quercetin reduces inflammatory pain: inhibition of oxidative stress and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Neuroprotective Effects of 3'',4''-Di-O-p-coumaroylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'',4''-Di-O-p-coumaroylquercitrin is a flavonoid compound that, based on the known neuroprotective properties of its parent molecules, quercetin (B1663063) and p-coumaric acid, holds potential as a neuroprotective agent. Flavonoids are a class of natural products known for their antioxidant, anti-inflammatory, and neuromodulatory activities. The protocol outlined below provides a comprehensive framework for the in vitro evaluation of the neuroprotective effects of this compound. These assays are designed to assess the compound's ability to mitigate neuronal damage induced by common neurotoxic insults, investigate its underlying mechanisms of action, and determine its therapeutic potential for neurodegenerative diseases.
Key In Vitro Assays for Neuroprotection
A tiered approach is recommended, starting with fundamental cytotoxicity and cell viability assays to determine the appropriate concentration range for this compound. Subsequently, more specific assays can be employed to investigate its effects on apoptosis, oxidative stress, mitochondrial dysfunction, and relevant signaling pathways.
Cell Viability and Cytotoxicity Assays
These initial assays are crucial to establish a non-toxic working concentration of the compound and to quantify its protective effect against a neurotoxin.[1][2]
Table 1: Recommended Concentrations for Initial Screening
| Assay | Compound Concentration Range | Neurotoxin Concentration | Cell Line |
| MTT Assay | 0.1 µM - 100 µM | Dependent on toxin (e.g., 100 µM 6-OHDA) | SH-SY5Y or Primary Neurons |
| LDH Assay | 0.1 µM - 100 µM | Dependent on toxin (e.g., 100 µM 6-OHDA) | SH-SY5Y or Primary Neurons |
Experimental Protocols
Protocol 1: Cell Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurobiology research due to its human origin and ability to differentiate into a neuronal phenotype.[3][4][5][6][7]
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Culture SH-SY5Y cells in DMEM/F-12 medium in T-75 flasks.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and add 1-2 mL of Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 8-9 mL of complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) for an additional 24 hours. Include a vehicle control (no toxin) and a toxin-only group.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an index of cytotoxicity.[2]
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
Neurotoxin (e.g., 6-OHDA)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH release.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a control group with maximum LDH release (lysed cells).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.[8][9]
Materials:
-
SH-SY5Y cells
-
24-well plates
-
This compound stock solution
-
Neurotoxin (e.g., H₂O₂)
-
DCFH-DA solution (10 µM)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed SH-SY5Y cells in a 24-well plate.
-
Pre-treat cells with this compound for 2 hours.
-
Induce oxidative stress by adding a neurotoxin like H₂O₂.
-
Wash the cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at 485 nm and emission at 535 nm.
Protocol 5: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins involved in neuroprotective signaling pathways.[10][11][12][13][14]
Materials:
-
Treated SH-SY5Y cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
Table 2: Hypothetical Neuroprotective Effects of this compound against 6-OHDA Toxicity
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (Fold Change) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 |
| 6-OHDA (100 µM) | 45.3 ± 4.1 | 85.7 ± 6.3 | 3.5 ± 0.4 |
| 6-OHDA + Cmpd (1 µM) | 58.9 ± 3.8 | 65.2 ± 5.1 | 2.7 ± 0.3 |
| 6-OHDA + Cmpd (10 µM) | 75.1 ± 4.5 | 40.8 ± 4.2 | 1.8 ± 0.2 |
| 6-OHDA + Cmpd (100 µM) | 88.6 ± 5.0 | 22.3 ± 3.5 | 1.2 ± 0.1 |
Table 3: Hypothetical Effects of this compound on Apoptotic and Signaling Proteins
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Nrf2 Nuclear Translocation (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 6-OHDA (100 µM) | 0.4 ± 0.05 | 1.2 ± 0.2 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| 6-OHDA + Cmpd (10 µM) | 0.8 ± 0.1 | 2.5 ± 0.3 | 2.1 ± 0.3 | 2.3 ± 0.4 |
Mandatory Visualizations
Caption: Experimental workflow for assessing neuroprotective effects.
Caption: Potential neuroprotective signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cyagen.com [cyagen.com]
- 4. SH-SY5Y culturing [protocols.io]
- 5. accegen.com [accegen.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. protocols.io [protocols.io]
- 8. signosisinc.com [signosisinc.com]
- 9. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western blot in homogenised mouse brain samples [protocols.io]
- 13. SIK2 mediated mitochondrial homeostasis in spinal cord injury: modulating oxidative stress and the AIM2 inflammasome via CRTC1/CREB signaling | springermedizin.de [springermedizin.de]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis and SAR Studies of 3'',4''-Di-O-p-coumaroylquercitrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and biological evaluation of 3'',4''-Di-O-p-coumaroylquercitrin derivatives for structure-activity relationship (SAR) studies. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research objectives.
Introduction
Quercetin (B1663063) and its glycosides are flavonoids widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4] However, their clinical utility can be limited by poor bioavailability.[1] Acylation of quercetin glycosides, such as quercitrin (B1678633) (quercetin-3-O-rhamnoside), with phenolic acids like p-coumaric acid, can enhance their lipophilicity and, consequently, their biological activity and bioavailability.[5] This document details the enzymatic synthesis of this compound derivatives and subsequent protocols for evaluating their therapeutic potential, providing a framework for SAR studies.
Synthesis and Purification
The synthesis of this compound derivatives is most effectively and selectively achieved through enzymatic acylation. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), are highly effective for the regioselective acylation of flavonoids.[6][7][8][9]
General Enzymatic Acylation Protocol
This protocol describes a general method for the lipase-catalyzed acylation of quercitrin with p-coumaric acid. Optimization of reaction conditions may be necessary to achieve desired yields and regioselectivity.
Materials:
-
Quercitrin (quercetin-3-O-rhamnoside)
-
p-Coumaric acid (or activated acyl donor like p-coumaroyl vinyl ester)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., 2-methyl-2-butanol, acetone, or acetonitrile)
-
Molecular sieves (3 Å or 4 Å, activated)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis[10][11]
Procedure:
-
Preparation: Dry all glassware, solvents, and reagents to minimize water content, which can lead to hydrolysis. Activate molecular sieves by heating in an oven.
-
Reaction Setup: In a screw-capped flask under an inert atmosphere, dissolve quercitrin and a molar excess of p-coumaric acid (e.g., 1:5 to 1:10 molar ratio of quercitrin to p-coumaric acid) in the chosen anhydrous solvent. Add activated molecular sieves to the mixture.
-
Enzyme Addition: Add immobilized Candida antarctica lipase B to the reaction mixture. The amount of enzyme will need to be optimized but can start at approximately 10-20% of the substrate weight.
-
Incubation: Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer. Maintain the reaction at a controlled temperature, typically between 40-60°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC analysis of small aliquots taken at regular intervals.
-
Reaction Quench and Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the desired di-acylated product from unreacted starting materials and mono-acylated byproducts. Further purification can be achieved by preparative HPLC.[11]
-
Characterization: Characterize the structure of the purified this compound derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity and SAR Studies
The following protocols are designed to assess the biological activity of the synthesized derivatives, providing data for SAR analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the viability of cancer cell lines.[12]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Antioxidant Activity Assays (DPPH and ABTS)
These assays measure the radical scavenging ability of the synthesized compounds.[13][14][15][16][17]
DPPH Assay Protocol:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of the synthesized derivatives.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Prepare the ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.
-
In a 96-well plate, add various concentrations of the synthesized derivatives.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Data Presentation for SAR Studies
Summarize all quantitative data in clearly structured tables to facilitate comparison and SAR analysis.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT116 | IC50 (µM) vs. A549 |
| Quercitrin | H | H | >100 | >100 | >100 |
| Derivative 1 | p-coumaroyl | H | 50.2 ± 3.5 | 65.1 ± 4.2 | 72.8 ± 5.1 |
| Derivative 2 | H | p-coumaroyl | 45.8 ± 2.9 | 58.9 ± 3.8 | 68.3 ± 4.5 |
| This compound | p-coumaroyl | p-coumaroyl | 15.5 ± 1.8 | 22.4 ± 2.1 | 28.7 ± 2.5 |
| Doxorubicin | - | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Data are presented as mean ± SD from three independent experiments. This table is illustrative; actual values must be determined experimentally.
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| Quercitrin | 25.4 ± 2.1 | 15.8 ± 1.5 |
| Derivative 1 | 18.2 ± 1.7 | 10.5 ± 1.1 |
| Derivative 2 | 16.9 ± 1.5 | 9.8 ± 0.9 |
| This compound | 8.5 ± 0.9 | 5.2 ± 0.6 |
| Ascorbic Acid | 12.1 ± 1.3 | 7.9 ± 0.8 |
Data are presented as mean ± SD from three independent experiments. This table is illustrative; actual values must be determined experimentally.
Mechanistic Studies: Signaling Pathway Analysis
Quercetin and its derivatives are known to exert their anticancer effects by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.[17][18][19][20][21][22][23] Western blot analysis can be used to investigate the effect of the synthesized derivatives on these pathways.[24][25][26][27]
Western Blot Protocol for PI3K/Akt and MAPK Pathway Analysis
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with the synthesized derivatives at their IC50 concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., total Akt, p-Akt, total ERK, p-ERK, and other relevant upstream and downstream targets).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation levels.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Overall experimental workflow for the synthesis and evaluation of derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by the derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, Isolation, and Quantitative Determination of Flavonoids by HPLC | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. rbmb.net [rbmb.net]
- 20. researchgate.net [researchgate.net]
- 21. assaygenie.com [assaygenie.com]
- 22. Synthesis, biological evaluation and SAR analysis of O-alkylated analogs of quercetin for anticancer. | Semantic Scholar [semanticscholar.org]
- 23. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Stable Formulation of 3'',4''-Di-O-p-coumaroylquercitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'',4''-Di-O-p-coumaroylquercitrin is a naturally occurring acylated flavonoid glycoside with potential therapeutic applications. However, like many polyphenolic compounds, it is susceptible to degradation, which poses a significant challenge for its development as a stable pharmaceutical product. These application notes provide a comprehensive guide to developing a stable formulation of this compound, covering pre-formulation stability assessment, formulation strategies, and detailed experimental protocols.
Physicochemical Properties and Intrinsic Stability
A thorough understanding of the physicochemical properties and intrinsic stability of this compound is paramount for developing a stable formulation.
Chemical Structure:
-
Molecular Formula: C₃₉H₃₂O₁₅
-
Molecular Weight: 740.66 g/mol
-
CAS Number: 437615-43-5
Solubility: The solubility of this compound in common pharmaceutical solvents should be determined experimentally. Flavonoids are generally poorly soluble in water and more soluble in organic solvents.
Intrinsic Stability: Acylated flavonoids are prone to degradation through hydrolysis of the ester linkages and oxidation of the phenolic moieties. The stability of this compound is influenced by pH, temperature, and light exposure. Preliminary stability studies are crucial to identify the primary degradation pathways.
Experimental Workflow for Formulation Development
The development of a stable formulation for this compound should follow a systematic workflow, from initial characterization to the final stability-tested product.
Caption: Experimental workflow for formulation development.
Detailed Experimental Protocols
Protocol for Forced Degradation Studies
Objective: To identify the degradation pathways of this compound under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize the solution with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at 60°C for 7 days. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (254 nm) and visible light for 24 hours. Keep a control sample in the dark.
-
Analysis: Analyze all samples by HPLC-PDA to observe the degradation of the parent peak and the formation of degradation products.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products and potential formulation excipients.
Instrumentation and Conditions (starting point):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determined by PDA scan) and a lower wavelength (e.g., 254 nm) to detect a wider range of degradation products.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject the samples from the forced degradation studies to evaluate the separation of the main peak from the degradation product peaks.
-
Optimize the mobile phase composition, gradient, and flow rate to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol for Excipient Compatibility Studies
Objective: To assess the compatibility of this compound with selected excipients to ensure the stability of the final formulation.
Materials:
-
This compound
-
Selected excipients (e.g., fillers, binders, lubricants, surfactants, polymers for encapsulation).
-
HPLC system with the validated stability-indicating method.
-
Differential Scanning Calorimeter (DSC).
-
Fourier-Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio (w/w).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for 4 weeks.
-
At specified time points (0, 1, 2, and 4 weeks), analyze the samples by:
-
Visual Inspection: For any changes in color or physical state.
-
HPLC: To quantify the remaining amount of this compound and detect any new degradation products.
-
DSC: To detect any changes in melting endotherms or the appearance of new peaks, which could indicate an interaction.
-
FTIR: To identify any changes in the characteristic vibrational bands of the drug and excipient.
-
-
Compare the results with those of the pure drug and excipients stored under the same conditions.
Formulation Strategies to Enhance Stability
Based on the pre-formulation data, several strategies can be employed to develop a stable formulation.
Liposomal Encapsulation
Liposomes can protect the encapsulated drug from the external environment, thereby improving its stability.
Protocol for Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature.
-
Reduce the size of the resulting multilamellar vesicles by sonication or extrusion to form small unilamellar vesicles.
-
Separate the unencapsulated drug by centrifugation or dialysis.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Cyclodextrin (B1172386) Complexation
Cyclodextrins can form inclusion complexes with guest molecules, shielding them from degradative environmental factors.
Protocol for Cyclodextrin Complexation (Co-precipitation Method):
-
Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in an aqueous solution.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for 24-48 hours at room temperature to allow for complex formation.
-
Remove the solvent by lyophilization or spray drying to obtain the solid inclusion complex.
-
Characterize the complex for complexation efficiency, solubility enhancement, and changes in physicochemical properties using techniques like DSC, FTIR, and NMR.
Nanosuspension Formulation
Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility of poorly soluble drugs.
Protocol for Nanosuspension Preparation (Antisolvent Precipitation Method):
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare an antisolvent phase, which is typically an aqueous solution containing a stabilizer (e.g., a polymer like PVP K30 or a surfactant like Tween 80).
-
Inject the drug solution into the vigorously stirred antisolvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Homogenize the resulting suspension using a high-pressure homogenizer or ultrasonicator to further reduce the particle size and improve uniformity.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content.
Data Presentation
Quantitative data from the stability and formulation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 N HCl, 60°C | 24 h | 45.2 | 3 |
| 0.1 N NaOH, RT | 2 h | 85.7 | 4 |
| 3% H₂O₂, RT | 24 h | 30.1 | 2 |
| Solid, 60°C | 7 days | 15.5 | 1 |
| UV Light (254 nm) | 24 h | 65.8 | 5 |
Table 2: Stability of this compound Formulations at 40°C/75% RH
| Formulation | Initial Assay (%) | Assay after 4 weeks (%) | % Degradation |
| Unformulated Drug | 100.0 | 78.3 | 21.7 |
| Liposomal Formulation | 99.8 | 95.2 | 4.6 |
| Cyclodextrin Complex | 99.9 | 96.5 | 3.4 |
| Nanosuspension | 99.7 | 94.8 | 4.9 |
Potential Signaling Pathways
Flavonoids are known to modulate various cellular signaling pathways. Based on the known activities of quercetin (B1663063) and other related flavonoids, this compound may exert its biological effects through pathways such as PI3K/Akt/mTOR and MAPK.
Caption: Potential signaling pathways modulated by the compound.
Application Notes and Protocols for In Vivo Efficacy Testing of 3'',4''-Di-O-p-coumaroylquercitrin
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'',4''-Di-O-p-coumaroylquercitrin is a natural flavonoid and a derivative of quercetin (B1663063). Quercetin and its derivatives are known to possess a wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] These properties make this compound a promising candidate for therapeutic development. Preclinical in vivo studies are essential to evaluate its efficacy and understand its mechanism of action. This document provides a detailed experimental design for testing the efficacy of this compound in an animal model of acute inflammation and neuroinflammation.
In Vivo Experimental Design: Carrageenan-Induced Paw Edema
This model is a widely used and well-established method for evaluating the anti-inflammatory activity of novel compounds.[4][5]
Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of carrageenan-induced acute inflammation.
Animal Model: Male Wistar rats (180-220g).
Experimental Groups:
-
Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose) administered orally.
-
Positive Control Group: Indomethacin (10 mg/kg) administered orally.
-
Test Groups (this compound):
-
Low Dose (e.g., 25 mg/kg) administered orally.
-
Medium Dose (e.g., 50 mg/kg) administered orally.
-
High Dose (e.g., 100 mg/kg) administered orally.
-
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Protocols
1. Animal Handling and Grouping:
-
House male Wistar rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatize animals for at least 7 days before the experiment.
-
Randomly assign animals to the different experimental groups (n=6-8 per group).
2. Preparation and Administration of Test Compound:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the test compound, positive control, or vehicle orally via gavage.
3. Induction of Paw Edema:
-
One hour after treatment administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage of edema inhibition can be calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
5. Sample Collection:
-
At the end of the experiment (5 hours post-carrageenan), euthanize the animals by an approved method (e.g., CO2 asphyxiation).
-
Collect blood samples via cardiac puncture for serum separation.
-
Dissect the inflamed paw tissue.
6. Molecular and Biochemical Analyses:
-
ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and paw tissue homogenates.
-
Western Blot: Analyze the expression of key inflammatory proteins in paw tissue homogenates, such as COX-2, iNOS, and components of the NF-κB signaling pathway (p-p65, IκBα).
-
Histopathology: Fix a portion of the paw tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| 1 | Vehicle | - | 0.85 ± 0.05 | - |
| 2 | Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| 3 | Test Compound | 25 | 0.68 ± 0.04 | 20.00 |
| 4 | Test Compound | 50 | 0.51 ± 0.03 | 40.00 |
| 5 | Test Compound | 100 | 0.39 ± 0.04 | 54.12 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group. |
Table 2: Effect of this compound on Inflammatory Cytokine Levels in Paw Tissue
| Group | Treatment | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| 1 | Vehicle | - | 150.2 ± 12.5 | 210.8 ± 15.1 | 180.4 ± 13.7 |
| 2 | Indomethacin | 10 | 75.6 ± 8.1 | 105.3 ± 9.8 | 92.1 ± 7.9 |
| 3 | Test Compound | 25 | 128.4 ± 10.3 | 185.2 ± 13.2 | 160.5 ± 11.8 |
| 4 | Test Compound | 50 | 102.1 ± 9.5 | 142.6 ± 11.5 | 125.8 ± 10.1 |
| 5 | Test Compound | 100 | 85.3 ± 7.9 | 115.9 ± 10.2 | 101.3 ± 8.6 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the vehicle control group. |
In Vivo Experimental Design: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is commonly used to study the effects of compounds on neuroinflammation, a key process in many neurodegenerative diseases.
Objective: To evaluate the neuroprotective and anti-neuroinflammatory effects of this compound in a mouse model of LPS-induced neuroinflammation.
Animal Model: Male C57BL/6 mice (20-25g).
Experimental Groups:
-
Control Group: Saline (i.p.) + Vehicle (oral).
-
LPS Group: LPS (1 mg/kg, i.p.) + Vehicle (oral).
-
Positive Control Group: Dexamethasone (1 mg/kg, i.p.) + LPS (1 mg/kg, i.p.).
-
Test Groups (this compound):
-
Low Dose (e.g., 25 mg/kg, oral) + LPS (1 mg/kg, i.p.).
-
Medium Dose (e.g., 50 mg/kg, oral) + LPS (1 mg/kg, i.p.).
-
High Dose (e.g., 100 mg/kg, oral) + LPS (1 mg/kg, i.p.).
-
Experimental Workflow:
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Experimental Protocols
1. Animal Handling and Grouping:
-
Follow the same procedures as described for the paw edema model.
2. Preparation and Administration of Test Compound:
-
Prepare and administer the test compound, positive control, or vehicle as described previously. Administer orally once daily for 7 consecutive days.
3. Induction of Neuroinflammation:
-
On day 8, one hour after the final oral administration, inject LPS (1 mg/kg) intraperitoneally. The control group receives a saline injection.
4. Behavioral Tests (24 hours post-LPS):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Y-maze Test: To evaluate short-term spatial memory.
5. Sample Collection:
-
Immediately after behavioral testing, euthanize the mice.
-
Collect blood for serum.
-
Perfuse the brains with ice-cold saline, then dissect the hippocampus and cortex.
6. Molecular and Biochemical Analyses:
-
ELISA: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain tissue homogenates.
-
Western Blot: Analyze the expression of proteins related to neuroinflammation (Iba-1, GFAP), oxidative stress (Nrf2, HO-1), and apoptosis (Bax, Bcl-2, Caspase-3) in brain tissue homogenates.
-
Immunohistochemistry: Perform staining for Iba-1 (microglia activation) and GFAP (astrocyte activation) in brain sections.
-
Antioxidant Assays: Measure the levels of antioxidant enzymes (SOD, CAT) and reduced glutathione (B108866) (GSH) in brain tissue homogenates.
Data Presentation
Table 3: Effect of this compound on LPS-Induced Behavioral Deficits
| Group | Treatment | Spontaneous Alternation (%) in Y-maze | Total Arm Entries in Y-maze |
| 1 | Control | 75.2 ± 3.1 | 25.4 ± 2.1 |
| 2 | LPS | 48.5 ± 2.8 | 24.9 ± 1.9 |
| 3 | Dexamethasone + LPS | 69.8 ± 3.5# | 25.1 ± 2.0 |
| 4 | Test Compound (50 mg/kg) + LPS | 65.4 ± 3.2# | 24.7 ± 1.8 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to the control group. #p < 0.05 compared to the LPS group. |
Table 4: Effect of this compound on Neuroinflammatory and Oxidative Stress Markers in the Hippocampus
| Group | Treatment | Iba-1 Expression (relative to control) | Nrf2 Expression (relative to control) |
| 1 | Control | 1.00 ± 0.08 | 1.00 ± 0.09 |
| 2 | LPS | 2.54 ± 0.21 | 0.65 ± 0.07 |
| 3 | Dexamethasone + LPS | 1.32 ± 0.15# | 0.95 ± 0.08# |
| 4 | Test Compound (50 mg/kg) + LPS | 1.58 ± 0.17# | 1.45 ± 0.12# |
| *Data are presented as Mean ± SEM. *p < 0.05 compared to the control group. #p < 0.05 compared to the LPS group. |
Proposed Signaling Pathway
The anti-inflammatory and neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Caption: Proposed mechanism of action for this compound.
References
- 1. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin - Wikipedia [en.wikipedia.org]
- 3. Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 5. ijpras.com [ijpras.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'',4''-Di-O-p-coumaroylquercitrin Extraction
Welcome to the technical support center for the extraction of 3'',4''-Di-O-p-coumaroylquercitrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for extracting this compound?
While this compound may be present in various plants, a primary and well-documented source is Safflower (Carthamus tinctorius L.). The florets of safflower are particularly rich in a variety of flavonoids, including coumaroylquercitrin derivatives.
Q2: What is the general principle behind the extraction of this compound?
The extraction of this compound, a polar flavonoid glycoside, relies on the principle of "like dissolves like." Polar solvents are used to solubilize the compound from the plant matrix. The efficiency of this process is influenced by several factors, including the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. Advanced extraction techniques like ultrasound-assisted extraction (UAE) can be employed to enhance the extraction efficiency.
Q3: What are the recommended solvents for extraction?
Aqueous solutions of methanol (B129727) or ethanol (B145695) are generally the most effective solvents for extracting polar flavonoids like this compound. Studies on the extraction of flavonoids from safflower suggest that ethanol concentrations of around 70% or methanol concentrations of approximately 57% can provide optimal yields. Water can also be used, but often results in a lower yield of specific flavonoid glycosides compared to alcohol-water mixtures.
Q4: How can I purify the crude extract to isolate this compound?
Post-extraction, the crude extract will contain a mixture of compounds. A multi-step purification strategy is recommended. This typically involves:
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Liquid-Liquid Partitioning: To remove non-polar impurities, the crude extract can be partitioned between a polar solvent (like ethyl acetate) and water. The target compound will preferentially remain in the more polar phase.
-
Column Chromatography: Macroporous resins (e.g., XAD-7HP) are effective for the initial cleanup and enrichment of flavonoids from the crude extract. This is followed by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography over silica (B1680970) gel or Sephadex LH-20 for final purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Solvent: The solvent may not be polar enough to efficiently extract the target compound. | Use a polar solvent system. An aqueous ethanol (around 70%) or methanol (around 57-80%) solution is recommended. |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to allow for efficient mass transfer. | Optimize the extraction time and temperature. For ultrasound-assisted extraction, a time of 30-60 minutes and a temperature of 60-70°C is a good starting point. For maceration, a longer duration (e.g., 24-48 hours) may be necessary. | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may lead to incomplete extraction. | Increase the solvent volume. A solid-to-liquid ratio in the range of 1:10 to 1:30 (g/mL) is commonly used. | |
| Degradation of Target Compound | High Temperature: Flavonoid glycosides can be susceptible to degradation at high temperatures. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a temperature below 60°C. |
| Extreme pH: Highly acidic or alkaline conditions can lead to the hydrolysis of glycosidic bonds or degradation of the coumaroyl groups. | Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification. | |
| Light Exposure: Some flavonoids are light-sensitive and can degrade upon prolonged exposure to light. | Protect the plant material and extracts from direct light by using amber-colored glassware or by covering the containers with aluminum foil. | |
| Poor Purity of Isolated Compound | Inefficient Purification Strategy: The chosen purification method may not be suitable for separating the target compound from other closely related flavonoids. | Employ a multi-step purification approach. The combination of macroporous resin chromatography followed by preparative HPLC is often effective. |
| Co-elution with Impurities: Other compounds with similar polarities may co-elute with the target compound during chromatography. | Optimize the chromatographic conditions. For HPLC, this may involve adjusting the mobile phase composition, gradient, and flow rate. For column chromatography, trying different stationary phases (e.g., silica gel, Sephadex LH-20) can be beneficial. | |
| Inconsistent Results | Variability in Plant Material: The concentration of the target compound can vary depending on the plant's origin, age, and storage conditions. | Use standardized plant material from a reliable source. Ensure proper drying and storage of the plant material to minimize degradation. |
| Inconsistent Experimental Parameters: Minor variations in extraction or purification parameters can lead to significant differences in yield and purity. | Carefully control all experimental parameters, including solvent composition, temperature, time, and pH. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Safflower Florets
This protocol is based on general methods for flavonoid extraction from Carthamus tinctorius.
-
Sample Preparation: Dry the safflower florets at a low temperature (40-50°C) until a constant weight is achieved. Grind the dried florets into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered safflower florets and place them in a 500 mL flask.
-
Add 200 mL of 70% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
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Set the temperature to 60°C and the ultrasonic power to 250 W.
-
Extract for 45 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This is a general protocol for the enrichment of flavonoids.
-
Column Preparation:
-
Select a suitable macroporous resin (e.g., XAD-7HP).
-
Pre-treat the resin by washing sequentially with ethanol and then water until the eluent is clear.
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Pack the resin into a glass column.
-
-
Loading:
-
Dissolve the crude extract in a small amount of the initial mobile phase (e.g., water).
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Load the dissolved extract onto the prepared column.
-
-
Elution:
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Wash the column with deionized water to remove highly polar impurities like sugars.
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Elute the flavonoid fraction with an increasing concentration of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
-
-
Fraction Collection and Analysis:
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Collect fractions and monitor the presence of the target compound using Thin Layer Chromatography (TLC) or HPLC.
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Combine the fractions containing the highest concentration of this compound.
-
-
Concentration:
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Evaporate the solvent from the combined fractions under reduced pressure to obtain an enriched flavonoid extract.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Technical Support Center: Overcoming Solubility Issues of 3'',4''-Di-O-p-coumaroylquercitrin in Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3'',4''-Di-O-p-coumaroylquercitrin during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a natural acylated flavonoid. Like many flavonoid aglycones and their derivatives, it possesses a largely nonpolar structure, leading to poor solubility in aqueous solutions.[1] This low solubility can be a significant hurdle in bioassays, as it can lead to precipitation of the compound in aqueous culture media, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For creating a stock solution, it is advisable to start with a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] Quercetin, the parent compound, is known to be soluble in these solvents.[2] It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it to the final concentration in the aqueous bioassay medium.
Q3: What is the maximum permissible concentration of organic solvents like DMSO in a cell-based bioassay?
A3: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. Typically, the final concentration of DMSO should not exceed 0.5% (v/v), and for many sensitive cell lines, it is recommended to keep it below 0.1%. It is essential to include a vehicle control (media with the same concentration of the organic solvent) in your experimental design to account for any effects of the solvent itself.
Q4: Can adjusting the pH of the bioassay medium improve the solubility of this compound?
A4: The structure of this compound contains phenolic hydroxyl groups, which can be ionized at higher pH values, potentially increasing its aqueous solubility. However, significant pH changes can adversely affect cell viability and the stability of the compound. It is recommended to perform preliminary tests to assess the compound's stability and solubility at different pH values that are compatible with your bioassay system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed in the bioassay medium after adding the compound. | The compound's solubility limit in the aqueous medium has been exceeded. | - Decrease the final concentration of the compound. - Increase the concentration of the co-solvent (e.g., DMSO) in the final medium, ensuring it remains within the tolerated limit for your cells. - Prepare a fresh, more dilute stock solution. |
| Inconsistent or non-reproducible bioassay results. | - Incomplete dissolution of the stock solution. - Precipitation of the compound over time during the assay. | - Ensure the stock solution is completely dissolved before use (gentle warming and vortexing may help). - Visually inspect the assay plates for any signs of precipitation during the incubation period. - Consider using a formulation strategy to enhance solubility (see Q5 in FAQs). |
| Low or no biological activity observed. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility. | - Confirm the solubility of the compound at the desired concentration in the assay medium through analytical methods (e.g., HPLC). - Employ solubility enhancement techniques to increase the concentration of the dissolved compound. |
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following table provides solubility information for its parent compound, quercetin, which can serve as a useful reference.
Table 1: Solubility of Quercetin in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~1.62 µg/mL | [3] |
| Ethanol | ~2 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
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Add the required volume of high-purity DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation at higher temperatures.
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Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Bioassays
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Thaw an aliquot of the stock solution at room temperature.
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Perform serial dilutions of the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.
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It is critical to add the stock solution to the medium and mix immediately and thoroughly to prevent localized high concentrations that can lead to precipitation.
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Always include a vehicle control containing the same final concentration of the organic solvent used for the stock solution.
Visualizations
Caption: Experimental workflow for using poorly soluble compounds.
Caption: Hypothetical inhibitory signaling pathway for flavonoids.
References
Stability of 3'',4''-Di-O-p-coumaroylquercitrin under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'',4''-Di-O-p-coumaroylquercitrin. The information provided is designed to address common issues encountered during experimental procedures related to the stability of this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of this compound after extraction or purification. | Enzymatic Degradation: Presence of active β-glucosidases in the plant material can hydrolyze the glycosidic bond.[1] | Heat Inactivation: Briefly heat the plant material (e.g., blanching) before extraction to denature enzymes. Optimal temperatures for β-glucosidase activity are often in the range of 40-60°C, so exceeding this can help.[1] Low-Temperature Extraction: Perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.[1] |
| Alkaline or Acidic Hydrolysis: The glycosidic and ester bonds are susceptible to cleavage under strong acidic or alkaline conditions.[1] | pH Control: Maintain the pH of the extraction and purification buffers within a slightly acidic to neutral range (pH 4-6) to minimize hydrolysis.[1] | |
| Thermal Degradation: High temperatures can accelerate both enzymatic and chemical degradation.[1] | Temperature Control: Use low temperatures during extraction and solvent removal (e.g., rotary evaporation under vacuum). | |
| Change in color or appearance of the compound during storage. | Oxidation: Flavonoids are susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and certain metal ions. | Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). Light Protection: Store in amber vials or protect from light by wrapping containers in aluminum foil. Chelating Agents: If in solution, consider the addition of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. |
| Photodegradation: Exposure to UV light can cause isomerization and degradation of the molecule.[1] | Light Protection: As above, ensure the compound is protected from light at all stages of handling and storage. | |
| Inconsistent analytical results (e.g., HPLC peak area decreases over time). | Instability in Solution: The compound may be degrading in the solvent used for analysis. | Fresh Solutions: Prepare solutions fresh before analysis. Solvent Selection: Use a slightly acidic mobile phase for HPLC analysis to improve the stability of the compound during the run. Storage of Solutions: If solutions must be stored, keep them at low temperatures (e.g., 4°C) and protected from light for a short period. |
| Formation of unknown peaks in chromatograms of stored samples. | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis or oxidation. | Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and identify them by techniques like LC-MS. This will help in tracking the stability of the parent compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors influencing the stability of this compound, similar to other acylated flavonoids, are:
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pH: The compound is more stable in slightly acidic to neutral conditions (pH 4-6). Alkaline and strongly acidic conditions can lead to the hydrolysis of the ester and glycosidic linkages.[1]
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Temperature: Higher temperatures accelerate the rate of degradation.[1] It is recommended to store the compound at low temperatures.
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Light: Exposure to UV and visible light can cause photodegradation.[1] The p-coumaroyl moiety is known to enhance photostability compared to non-acylated flavonoids.
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Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
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Enzymes: In plant extracts, residual enzymes like β-glucosidases can cleave the sugar moiety.[1]
Q2: What are the expected degradation products of this compound?
A2: Under degradative conditions, the following products can be expected:
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Hydrolysis of the ester bonds: This will yield p-coumaric acid and quercitrin (B1678633) (quercetin-3-O-rhamnoside).
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Hydrolysis of the glycosidic bond: This will result in the formation of quercetin (B1663063) and rhamnose.
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Degradation of the quercetin aglycone: Under more severe conditions (e.g., high temperature and pH), the quercetin molecule itself can degrade to smaller phenolic compounds such as protocatechuic acid and phloroglucinol (B13840) carboxylic acid.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light, at -20°C or below. If in solution, it should be prepared fresh in a slightly acidic buffer or a suitable organic solvent, stored at 4°C, and used as quickly as possible.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The stability is then assessed by monitoring the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of the degradation products over time.
Quantitative Stability Data
Due to the limited availability of specific stability data for this compound, the following tables provide an estimation of stability based on data for the parent molecule, quercetin, and general knowledge of acylated flavonoids. These values should be used as a guideline, and it is highly recommended to perform specific stability studies for your experimental conditions.
Table 1: Estimated Effect of Temperature on the Degradation of Quercetin in Solution (pH 7)
| Temperature (°C) | Degradation Rate Constant (k, h⁻¹) | Estimated Half-life (t₁/₂, h) |
| 37 | 0.028 - 0.375 | 1.8 - 24.9 |
| 50 | 0.245 | 2.8 |
| 65 | 1.42 | 0.5 |
Data extrapolated from studies on quercetin degradation. The acylation in this compound may offer some protective effect, potentially increasing the half-life compared to quercetin alone.
Table 2: Estimated Effect of pH on the Degradation of Quercetin in Solution (37°C)
| pH | Degradation Rate Constant (k, h⁻¹) | Estimated Half-life (t₁/₂, h) |
| 6.0 | 0.028 | 24.8 |
| 7.5 | 0.375 | 1.8 |
Data extrapolated from studies on quercetin degradation. The stability of flavonoids generally decreases as the pH becomes more alkaline.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with an equivalent amount of acid before analysis.
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points (e.g., 24, 48, 72 hours).
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Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a suitable analytical method, such as HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify the peaks of the degradation products and monitor the decrease in the peak of the parent compound.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
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25-30 min: 50% to 90% B
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30-35 min: Hold at 90% B
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35-40 min: 90% to 10% B
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40-45 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
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Detection: UV detector at a wavelength corresponding to the maximum absorbance of the compound (e.g., around 330 nm).
-
Column Temperature: 25-30°C.
This method should be optimized and validated for your specific application.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Troubleshooting low signal intensity in mass spectrometry of 3'',4''-Di-O-p-coumaroylquercitrin
Welcome to the technical support center for the mass spectrometry analysis of 3'',4''-Di-O-p-coumaroylquercitrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal signal intensity and accurate characterization of this complex flavonoid.
Troubleshooting Low Signal Intensity
Low signal intensity is a common challenge in the mass spectrometry analysis of acylated flavonoids like this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Initial Checks
Question: I am observing a very weak or no signal for my this compound sample. What are the first things I should check?
Answer:
Start with the most straightforward potential issues:
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Confirm Sample Integrity: Ensure your sample has not degraded. Prepare a fresh solution of your compound to rule out stability issues.
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Verify Instrument Performance: Analyze a known standard compound that typically performs well on your LC-MS system. This will help you determine if the issue is with the instrument or specific to your analyte.
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Check Basic LC-MS Connections: Ensure all LC tubing, fittings, and the ESI needle are properly connected and not clogged. Visually inspect the spray at the ESI source if possible.[1]
Optimizing Ionization and Mobile Phase
Question: My initial checks are fine, but the signal for this compound is still low. How can I improve its ionization?
Answer:
The choice of ionization mode and mobile phase composition is critical for flavonoids.
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Ionization Mode: Electrospray ionization (ESI) is generally the preferred method for analyzing polar compounds like flavonoid glycosides.[2] For many flavonoids, negative ion mode ([M-H]⁻) often provides higher sensitivity.[3] However, positive ion mode ([M+H]⁺) can also be effective and may provide complementary fragmentation data.[4] It is advisable to test both modes to determine the optimal polarity for this compound.
-
Mobile Phase Composition:
-
Solvents: Use high-purity, MS-grade solvents such as acetonitrile (B52724) or methanol (B129727) with water.[2]
-
Additives: The addition of a small amount of acid, typically 0.1% formic acid, to the mobile phase can significantly enhance protonation in positive ion mode, leading to a stronger signal.[2][4] For negative ion mode, while acidic modifiers are commonly used and can be successful, a slightly basic mobile phase might improve deprotonation.[4]
-
Fine-Tuning Mass Spectrometer Parameters
Question: What are the key mass spectrometer settings I should optimize for better signal intensity?
Answer:
Careful tuning of the ion source and mass analyzer parameters is crucial.
-
Ion Source Parameters:
-
Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are critical for efficient desolvation. These parameters should be optimized for your specific flow rate and mobile phase.[2]
-
Capillary Voltage: The capillary voltage should be carefully tuned to maximize the signal for your analyte.[2]
-
-
In-Source Fragmentation: Be aware of in-source fragmentation, where the molecule breaks apart in the ion source before mass analysis. This can be controlled by adjusting the fragmentor or cone voltage. While it can complicate spectra, controlled in-source fragmentation can also be used to generate characteristic fragment ions for identification.[2][5]
Addressing Matrix Effects
Question: I suspect matrix effects from my sample are suppressing the signal. How can I confirm and mitigate this?
Answer:
Matrix effects occur when other components in your sample interfere with the ionization of your analyte.
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Identification: To confirm matrix effects, compare the signal intensity of a standard solution of your compound with the signal of the same standard spiked into a blank sample matrix. A significant decrease in signal in the matrix indicates ion suppression.
-
Mitigation Strategies:
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering compounds.
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up your sample before LC-MS analysis.
-
Internal Standards: Use a stable isotope-labeled internal standard that has similar chemical properties and chromatographic behavior to your analyte to compensate for signal suppression.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low signal intensity for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of this compound?
A1: The molecular formula for this compound is C₃₉H₃₂O₁₅. The expected monoisotopic mass is approximately 740.1742 g/mol . In positive ion mode ESI-MS, you would look for the protonated molecule [M+H]⁺ at m/z 741.1820. In negative ion mode, you would look for the deprotonated molecule [M-H]⁻ at m/z 739.1664.
Q2: What are the characteristic fragmentation patterns for this compound in MS/MS?
A2: Acylated flavonoids have predictable fragmentation patterns. For a similar compound, quercetin-3-O-(di-p-coumaroyl)-glucoside, MS² mass spectra showed a base peak corresponding to the loss of the quercetin (B1663063) aglycone.[6] For this compound, you can expect to see:
-
Loss of one or both p-coumaroyl groups (a neutral loss of 146 Da for each).
-
Cleavage of the glycosidic bond, resulting in the loss of the rhamnose sugar (a neutral loss of 146 Da).
-
A fragment ion corresponding to the quercetin aglycone (m/z 302).
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Further fragmentation of the quercetin aglycone.
MS³ experiments can provide even more detailed structural information by fragmenting the initial product ions.[6]
Q3: Should I use a high-resolution mass spectrometer for this analysis?
A3: While not strictly necessary for detection, a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is highly recommended. It allows for accurate mass measurements, which can help confirm the elemental composition of your parent ion and its fragments, providing greater confidence in your compound identification.[7]
Q4: What are some recommended sample preparation techniques for extracting this compound from plant material?
A4: A common method for extracting flavonoids from plant material involves:
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Homogenizing the dried and ground plant material.
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Extracting with a solvent such as 70-80% methanol or ethanol, often with the aid of sonication.
-
Centrifuging the mixture and collecting the supernatant.
-
Optionally, performing a solid-phase extraction (SPE) cleanup step to remove interfering substances.
-
Filtering the final extract before injection into the LC-MS system.
Quantitative Data Summary
The following table provides a summary of typical starting parameters for the LC-MS/MS analysis of quercetin derivatives. These should be optimized for your specific instrument and application.
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | [8] |
| Mobile Phase A | Water with 0.1% formic acid | [9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | [9] |
| Flow Rate | 0.3 - 0.8 mL/min | [8][9] |
| Column Temperature | 30 °C | [8][9] |
| Injection Volume | 5 µL | [9] |
| Mass Spectrometry (ESI) | ||
| Ionization Mode | Negative or Positive | [3][4] |
| Capillary Voltage | 3500 - 4000 V | [8][9] |
| Nebulizer Pressure | 35 - 55 psi | [8][9] |
| Drying Gas Temperature | 300 - 350 °C | [8][9] |
| Drying Gas Flow | 10 - 12 L/min | [8][9] |
Experimental Protocols
Sample Preparation from Plant Material
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Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
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Add 1 mL of 80% methanol.
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Vortex for 1 minute and sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in the table above.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered sample extract.
-
Acquire data in full scan mode to identify the [M-H]⁻ or [M+H]⁺ ion of this compound.
-
Perform a product ion scan (MS/MS) on the parent ion to obtain its fragmentation pattern.
Signaling Pathway
Quercitrin and its derivatives have been associated with the modulation of several key signaling pathways involved in cellular processes like inflammation, proliferation, and survival. The PI3K/Akt/mTOR pathway is one such pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Putative identification of new p-coumaroyl glycoside flavonoids in grape by ultra-high performance liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 3'',4''-Di-O-p-coumaroylquercitrin
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 3'',4''-Di-O-p-coumaroylquercitrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and purification of this acylated flavonoid glycoside from complex mixtures and co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound (CAS: 437615-43-5, Molecular Formula: C₃₉H₃₄O₁₅) is a derivative of quercetin (B1663063), a common flavonoid. It is a glycoside, meaning it has a sugar moiety, which is further acylated with two p-coumaroyl groups. This complex structure results in numerous isomers and structurally similar compounds in plant extracts, leading to challenges in achieving baseline separation due to co-elution. The large, non-polar coumaroyl groups significantly alter the polarity of the parent quercetin glycoside, making its chromatographic behavior distinct from other common flavonoids.
Q2: What are the most common compounds that co-elute with this compound?
A2: Co-elution is a frequent issue in the analysis of complex plant extracts. Based on the analysis of similar acylated flavonoid glycosides, the most probable co-eluting compounds include:
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Isomers: Positional isomers of di-p-coumaroylquercitrin, where the coumaroyl groups are attached to different positions on the sugar moiety.
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Other Acylated Flavonoid Glycosides: Mono-p-coumaroylquercitrin, and other flavonoids acylated with different phenolic acids (e.g., ferulic, caffeic acid).
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Non-acylated Flavonoid Glycosides: Quercetin glycosides such as rutin (B1680289) and isoquercitrin, which are often abundant in plant extracts.
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Phenolic Acids: Free p-coumaric acid and other related phenolic acids.
Q3: What is a good starting point for an HPLC method for the separation of this compound?
A3: A reversed-phase HPLC method using a C18 column is the most common and effective approach for the separation of flavonoids and their derivatives. A gradient elution is typically necessary to resolve complex mixtures containing compounds with a wide range of polarities.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid (v/v) |
| Gradient Program | See Table 2 for a typical gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 280 nm, 330 nm, and 350 nm |
| Injection Volume | 10-20 µL |
Table 2: Example of a Starting Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 40 | 40 | 60 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 90 | 10 |
| 60 | 90 | 10 |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.
Problem 1: Poor resolution and co-elution of the target peak with other components.
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Q: My peak for this compound is not well-separated from a neighboring peak. What should I do first?
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A: The first step is to optimize the mobile phase gradient. A shallower gradient in the region where your target compound elutes can significantly improve resolution. Identify the elution time of the co-eluting peaks and decrease the rate of change of the organic solvent (Mobile Phase B) in that segment of the gradient.
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Q: I've tried adjusting the gradient, but the peaks are still not baseline resolved. What's the next step?
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A: Changing the organic modifier in your mobile phase can alter the selectivity of the separation. If you are using acetonitrile, try switching to methanol (B129727), or vice-versa. Methanol and acetonitrile have different solvent properties and can change the elution order of closely related compounds.
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-
Q: What is the role of the acid in the mobile phase, and can I change it?
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A: The acidic modifier (e.g., formic acid, acetic acid, or trifluoroacetic acid) helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and more reproducible retention times. You can experiment with different acids or their concentrations. For example, switching from formic acid to acetic acid might slightly alter the selectivity.
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-
Q: Could the column be the problem?
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A: Yes. If mobile phase optimization is unsuccessful, consider changing the stationary phase. While C18 is a good starting point, other phases like phenyl-hexyl or a column with a different C18 bonding chemistry could provide the necessary change in selectivity to resolve the co-eluting peaks. Also, ensure your current column is not degraded or contaminated, which can lead to peak broadening and loss of resolution.
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Problem 2: Poor peak shape (tailing or fronting) for the this compound peak.
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Q: My peak shows significant tailing. What are the common causes and solutions?
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A: Peak tailing for flavonoids is often caused by secondary interactions between the hydroxyl groups of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.
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Solution 1: Adjust Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the silanol groups protonated and minimize these interactions.
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Solution 2: Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
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Solution 3: Use a High-Purity, End-capped Column: Modern columns with high-purity silica (B1680970) and advanced end-capping are designed to reduce silanol interactions.
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Q: My peak is fronting. What could be the issue?
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A: Peak fronting is often a sign of sample overload or a mismatch between the sample solvent and the mobile phase.
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Solution 1: Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause the peak to distort and front.
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Solution 2: Reduce Sample Concentration: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
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Experimental Protocols
Protocol 1: General HPLC Method Development for Separation of Acylated Quercetin Glycosides
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Column Selection: Begin with a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase Preparation:
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Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane.
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Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane.
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Initial Scouting Gradient: Perform a fast, broad gradient (e.g., 10% to 90% B in 30 minutes) to determine the approximate retention time of this compound and other major components.
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Gradient Optimization:
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Based on the scouting run, design a new gradient that is shallower around the elution time of the target compound. For example, if the compound elutes at 45% B, you could run a segment from 40% to 50% B over a longer period (e.g., 20 minutes).
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If co-elution persists, try replacing acetonitrile with methanol and repeat the scouting and optimization steps.
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Temperature and Flow Rate Adjustment: Once a satisfactory separation is achieved, the column temperature (e.g., testing at 30°C, 35°C, and 40°C) and flow rate (e.g., testing at 0.8, 1.0, and 1.2 mL/min) can be fine-tuned to optimize resolution and analysis time. A lower flow rate generally improves resolution but increases run time.
Visualizations
Addressing matrix effects in the quantification of 3'',4''-Di-O-p-coumaroylquercitrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3'',4''-Di-O-p-coumaroylquercitrin, with a special focus on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix. In the context of quantifying this compound from complex samples like plant extracts or biological fluids using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This variability can significantly impact the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.[1][2]
Q2: What is the recommended analytical technique for the sensitive and selective quantification of this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the recommended technique.[3] This method offers high sensitivity, selectivity, and resolution, which are crucial for distinguishing the analyte from a complex matrix and minimizing interferences.[3] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides the highest degree of specificity and sensitivity for quantification.[4]
Q3: How can I minimize matrix effects during my experiment?
A3: A multi-pronged approach is recommended to minimize matrix effects:
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Effective Sample Preparation: Employing a robust sample cleanup strategy is the first and most critical step. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.
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Chromatographic Separation: Optimizing the UHPLC method to achieve good separation between this compound and matrix components is essential.
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Use of an Internal Standard: Incorporating a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is the most reliable way to compensate for matrix effects that remain after sample preparation and chromatography.[5]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects in LC-MS analysis. For this compound, a quercetin (B1663063) derivative, Quercetin-13C3 is a commercially available and suitable option. Since it has a very similar chemical structure and chromatographic behavior to the analyte, it will experience similar matrix effects, allowing for accurate correction during data analysis.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal mobile phase pH.2. Column overload.3. Contamination of the column or guard column. | 1. Adjust the mobile phase pH with a small amount of formic acid (e.g., 0.1%) to improve peak shape for phenolic compounds.2. Dilute the sample extract before injection.3. Flush the column with a strong solvent or replace the guard column. |
| Low Signal Intensity / Ion Suppression | 1. Significant matrix effects from co-eluting compounds.2. Inefficient ionization of the analyte.3. Suboptimal MS source parameters. | 1. Improve sample cleanup using the recommended SPE protocol. Dilute the sample further if possible.2. Ensure the mobile phase pH is suitable for the ionization mode (acidic for positive mode, slightly basic or neutral for negative mode).3. Optimize source parameters such as capillary voltage, gas flow, and temperature for the specific analyte and instrument. |
| High Signal Variability / Ion Enhancement | 1. Presence of matrix components that enhance the ionization of the analyte. | 1. Implement a more rigorous sample cleanup method (SPE).2. Use a stable isotope-labeled internal standard (Quercetin-13C3) to normalize the signal. |
| Inconsistent Results Between Replicates | 1. Incomplete sample extraction.2. Variability in sample preparation.3. Instability of the analyte in the prepared sample. | 1. Ensure thorough vortexing and sonication during the extraction step.2. Use an automated liquid handler for precise and repeatable sample processing if available. Ensure consistent timing for all steps.3. Analyze samples as soon as possible after preparation, or store them at low temperatures (e.g., 4°C) in the autosampler. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol is designed to remove a significant portion of the matrix components from plant extracts prior to LC-MS/MS analysis.
Materials:
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C18 SPE cartridges (e.g., 500 mg, 6 mL)
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Methanol (B129727) (HPLC grade)
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Deionized water
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Formic acid
Procedure:
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Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.
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Loading: Load the plant extract (reconstituted in a low percentage of organic solvent, e.g., 10% methanol in water with 0.1% formic acid) onto the cartridge at a slow flow rate (approx. 1 mL/min).
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Washing: Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove polar impurities.
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Elution: Elute the this compound and other flavonoids with 5 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 200 µL) for LC-MS/MS analysis.
Proposed UHPLC-MS/MS Method for Quantification
This method provides a starting point for the quantitative analysis of this compound. Optimization may be required for your specific instrument and sample matrix.
| Parameter | Recommended Condition |
| UHPLC System | Any standard UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Quantitative Data Summary
The following table outlines the proposed Multiple Reaction Monitoring (MRM) transitions for the quantification of this compound and the recommended internal standard. The precursor ion for the target analyte is derived from its molecular weight (754.65 g/mol ) in negative ion mode ([M-H]⁻). Product ions are predicted based on the known fragmentation patterns of acylated quercetin glycosides, which typically involve the neutral loss of the coumaroyl and glycosyl moieties.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 753.64 | 301.03 (Quercetin aglycone) | 35 |
| This compound | 753.64 | 607.58 (Loss of one coumaroyl group) | 25 |
| Quercetin-13C3 (Internal Standard) | 304.05 | 151.00 | 30 |
| Quercetin-13C3 (Internal Standard) | 304.05 | 179.00 | 25 |
Note: The optimal collision energies should be determined experimentally for your specific instrument.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Strategies to mitigate matrix effects in LC-MS/MS analysis.
References
Technical Support Center: Enhancing the Bioavailability of 3'',4''-Di-O-p-coumaroylquercitrin for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with 3'',4''-Di-O-p-coumaroylquercitrin. The focus is on strategies to enhance its oral bioavailability, a common hurdle for flavonoid compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a natural flavonoid compound.[1] Like many polyphenolic compounds, it exhibits poor oral bioavailability, which can limit its therapeutic potential in in vivo studies. This is primarily due to its low aqueous solubility and/or poor permeability across the gastrointestinal tract.[2][3]
Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble flavonoids like this compound?
Several formulation strategies can be employed to improve the solubility, dissolution rate, and ultimately the oral bioavailability of hydrophobic drugs.[3][4][5] Key approaches include:
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Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanocrystal formation can enhance dissolution.
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution.[4]
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Complexation with Cyclodextrins: Encapsulating the lipophilic drug molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can increase its aqueous solubility.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[6][7]
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Nanotechnology-Based Approaches: Formulating the drug into nanoparticles, such as polymeric nanoparticles or nanostructured lipid carriers (NLCs), can improve its absorption.[8][9]
Q3: How can I select the best bioavailability enhancement strategy for my study?
The choice of strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the experimental context. A preliminary screening of different formulation approaches is often recommended.
Q4: Are there any potential biological pathways that this compound might interact with?
Flavonoids and polyphenols are known to interact with various cellular signaling pathways. Based on the activity of similar compounds, this compound may potentially modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are involved in inflammation and cellular stress responses.[2][8][10][11][12][13]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: Low and Variable Drug Levels in Plasma/Tissues
Possible Cause: Poor oral absorption of this compound due to its low aqueous solubility.
Troubleshooting Steps:
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Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
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Solubility Assessment: Determine the equilibrium solubility of the compound in various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid).
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Formulation Enhancement: If solubility is low, consider implementing one of the bioavailability enhancement strategies mentioned in the FAQs. Start with simpler methods like preparing a suspension in a vehicle containing a wetting agent (e.g., Tween 80) or co-solvents. If this is insufficient, progress to more advanced formulations like solid dispersions or SEDDS.
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Dose Consideration: Investigate if the dose administered is appropriate. A higher dose might not necessarily lead to higher exposure due to saturation of absorption.
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Analytical Method Validation: Ensure your analytical method for quantifying the compound in biological matrices is validated for sensitivity, accuracy, and precision.[14][15][16][17]
Issue 2: Precipitation of the Compound in Aqueous Solutions
Possible Cause: The hydrophobic nature of this compound leads to poor dispersibility and precipitation in aqueous environments.
Troubleshooting Steps:
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pH Adjustment: Investigate the effect of pH on the solubility of the compound.
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Use of Co-solvents: Incorporate water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol) into your vehicle. However, be mindful of their potential in vivo effects.
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Surfactants/Wetting Agents: Add non-ionic surfactants like Tween 80 or Cremophor EL to the formulation to improve wettability and prevent aggregation.
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Complexation: Utilize cyclodextrins to form inclusion complexes and enhance aqueous solubility.
Issue 3: Difficulty in Achieving a Homogeneous and Stable Formulation
Possible Cause: Inadequate formulation components or preparation methods.
Troubleshooting Steps:
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Component Screening (for SEDDS/Nanoformulations): Systematically screen different oils, surfactants, and co-surfactants to find a compatible and efficient system for your compound.[18]
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Process Optimization: For techniques like solid dispersions or nanoparticle preparation, optimize process parameters such as solvent evaporation rate, stirring speed, and temperature.
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Characterization: Characterize your formulation for particle size, zeta potential, and drug loading to ensure consistency and stability.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide hypothetical yet realistic data to guide researchers in their experimental design and data comparison.
Table 1: Hypothetical Solubility of this compound in Different Media
| Solvent/Medium | Solubility (µg/mL) |
| Water (pH 7.4) | < 1 |
| Simulated Gastric Fluid (pH 1.2) | < 1 |
| Simulated Intestinal Fluid (pH 6.8) | 1 - 5 |
| Ethanol | 500 - 1000 |
| DMSO | > 1000 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 150 ± 40 | 100 |
| Solid Dispersion | 250 ± 60 | 1.5 ± 0.5 | 900 ± 180 | 600 |
| SEDDS | 400 ± 90 | 1.0 ± 0.3 | 1500 ± 300 | 1000 |
| Nanoparticles | 350 ± 75 | 1.2 ± 0.4 | 1350 ± 250 | 900 |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
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Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., ethanol, methanol) in a 1:4 drug-to-polymer ratio.
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Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
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Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
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Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
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Characterization: Characterize the solid dispersion for drug content, dissolution profile, and physical state (using techniques like DSC and XRD).[19][20]
Protocol 2: Caco-2 Cell Permeability Assay
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Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
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Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
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Transport Study:
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Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
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Add the test compound (this compound dissolved in HBSS, typically with a small percentage of a co-solvent like DMSO) to the apical (A) side.
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Collect samples from the basolateral (B) side at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).
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To assess active efflux, perform the transport study in the B-to-A direction as well.
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Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
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Apparent Permeability Calculation (Papp): Calculate the apparent permeability coefficient using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.[4][21][22][23][24]
Mandatory Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. scielo.br [scielo.br]
- 2. immunoportal.com [immunoportal.com]
- 3. ijisrt.com [ijisrt.com]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Formulation and Evaluation of Polymeric Nanoparticle by Nano-Precipitation Method | Semantic Scholar [semanticscholar.org]
- 10. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 12. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. d.docksci.com [d.docksci.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. turkjps.org [turkjps.org]
- 20. Development of amorphous solid dispersion formulations of a poorly water-soluble drug, MK-0364 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Coumarins permeability in Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Minimizing batch-to-batch variability in 3'',4''-Di-O-p-coumaroylquercitrin isolation
Welcome to the Technical Support Center for the isolation and purification of 3',4''-Di-O-p-coumaroylquercitrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for minimizing batch-to-batch variability in the isolation of this acylated flavonoid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of 3',4''-Di-O-p-coumaroylquercitrin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Target Compound | Incomplete Extraction: The solvent system may not be optimal for extracting the acylated flavonoid. Acylated flavonoids have different polarity compared to their non-acylated counterparts.[1][2] | - Solvent Optimization: Employ solvents of varying polarities. Start with a moderately polar solvent like ethyl acetate (B1210297) and gradually increase polarity with ethanol (B145695) or methanol (B129727).[2][3] A mixture of ethanol/water can also be effective.[4] - Extraction Technique: Consider using advanced extraction techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[2][5] However, be mindful of potential degradation with excessive power or temperature.[5][6] |
| Degradation of the Target Compound: Acylated flavonoids can be susceptible to degradation due to pH, temperature, and enzymatic activity during extraction.[6][7][8] | - pH Control: Maintain a slightly acidic to neutral pH (around 4-6) during extraction to minimize hydrolysis of the ester and glycosidic bonds.[7] - Temperature Control: Perform extraction at low to moderate temperatures (e.g., room temperature or up to 40°C) to prevent thermal degradation.[7][8] For heat-sensitive compounds, cold extraction is recommended. - Enzyme Deactivation: If enzymatic degradation is suspected, consider a blanching step (briefly heating the plant material in hot water or steam) before solvent extraction to deactivate enzymes.[7] | |
| Presence of Numerous Impurities in the Crude Extract | Non-selective Extraction: The initial extraction solvent may be co-extracting a wide range of compounds with similar polarities. | - Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract. Start with a non-polar solvent like n-hexane to remove lipids and chlorophylls. Then, partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to fractionate the compounds based on polarity.[3] Acylated flavonoids are often found in the ethyl acetate or butanol fractions. |
| Co-elution during Chromatography: Impurities may have similar retention times to the target compound on the chromatographic column. | - Optimize Chromatographic Conditions: - Column Selection: Use a high-resolution column, such as a C18 column with a small particle size.[9][10] - Mobile Phase Gradient: Develop a shallow gradient elution profile to improve the separation of closely eluting peaks.[10] - pH of Mobile Phase: Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds.[11] | |
| Inconsistent Retention Times in HPLC Analysis | Fluctuations in HPLC System: Variations in temperature, mobile phase composition, or column condition can lead to shifts in retention time. | - System Equilibration: Ensure the HPLC system and column are thoroughly equilibrated with the mobile phase before each run. - Temperature Control: Use a column oven to maintain a consistent temperature. - Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis and ensure accurate mixing of solvents. |
| Loss of Compound during Purification Steps | Irreversible Adsorption: The target compound may bind irreversibly to the stationary phase during column chromatography. | - Choice of Stationary Phase: Besides silica (B1680970) and C18, consider using Sephadex LH-20, which is effective for flavonoid purification.[3] - Proper Elution: Ensure the elution solvent has sufficient strength to desorb the compound from the column. |
| Degradation during Solvent Evaporation: High temperatures during solvent removal can lead to degradation. | - Use Rotary Evaporator under Reduced Pressure: Concentrate extracts at a low temperature (below 40°C) using a rotary evaporator.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the isolation of 3',4''-Di-O-p-coumaroylquercitrin?
A1: The main sources of variability stem from the raw plant material (genetic variations, growing conditions, harvest time), the extraction process (solvent, temperature, time), and post-extraction handling (purification methods, storage conditions).
Q2: Which solvents are best for extracting acylated flavonoids like 3',4''-Di-O-p-coumaroylquercitrin?
A2: Acylated flavonoids are generally less polar than their parent glycosides.[1] Therefore, solvents of medium polarity, such as ethyl acetate, or mixtures of alcohol (ethanol or methanol) and water are often effective.[2][3] It is recommended to perform preliminary small-scale extractions with different solvents to determine the optimal choice for your specific plant material.
Q3: How can I prevent the degradation of 3',4''-Di-O-p-coumaroylquercitrin during the isolation process?
A3: To minimize degradation, it is crucial to control temperature, pH, and light exposure.[7] Work at lower temperatures, maintain a slightly acidic to neutral pH, and protect your samples from direct light. If enzymatic degradation is a concern, deactivating enzymes in the plant material prior to extraction is advisable.[7]
Q4: What are the recommended chromatographic techniques for purifying 3',4''-Di-O-p-coumaroylquercitrin?
A4: A multi-step chromatographic approach is often necessary. This can include:
-
Macroporous Resin Chromatography: For initial cleanup and enrichment of the flavonoid fraction from the crude extract.[5][12]
-
Sephadex LH-20 Column Chromatography: Effective for separating flavonoids from other phenolic compounds.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of the target compound to high purity, typically using a C18 column.[13]
Q5: How can I confirm the identity and purity of my isolated 3',4''-Di-O-p-coumaroylquercitrin?
A5: The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at the expected retention time.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the complete chemical structure of the molecule.
Experimental Protocols
General Protocol for Isolation of Acylated Quercetin Glycosides
This protocol provides a general framework. Optimization of specific parameters will be necessary for different plant materials.
-
Plant Material Preparation:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material with 80% methanol or ethanol at room temperature with constant stirring for 24 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with:
-
n-hexane to remove non-polar compounds.
-
Ethyl acetate to extract medium-polarity compounds, including many acylated flavonoids.
-
n-butanol to extract more polar glycosides.
-
-
Collect and concentrate each fraction separately.
-
-
Column Chromatography:
-
Subject the ethyl acetate or n-butanol fraction to column chromatography on a macroporous resin or Sephadex LH-20 column.
-
Elute with a gradient of methanol in water (e.g., from 20% to 100% methanol).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing the target compound.
-
-
Preparative HPLC:
-
Pool the fractions enriched with the target compound and concentrate.
-
Purify the concentrated fraction by preparative HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) as the mobile phase.
-
Collect the peak corresponding to 3',4''-Di-O-p-coumaroylquercitrin.
-
Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.
-
Data Presentation
Table 1: HPLC Conditions for Analysis of Acylated Flavonoids
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 0.5% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 40% B in 30 min | 20% to 95% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 330 nm | 280 nm and 340 nm |
| Column Temperature | 30°C | 25°C |
| Reference | Adapted from general flavonoid analysis methods. | [10] |
Mandatory Visualizations
Caption: General experimental workflow for the isolation of 3',4''-Di-O-p-coumaroylquercitrin.
Caption: Troubleshooting logic for addressing low yield in compound isolation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 10. scienggj.org [scienggj.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acylated Flavonoid Glycosides are the Main Pigments that Determine the Flower Colour of the Brazilian Native Tree Tibouchina pulchra (Cham.) Cogn - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Purification of 3'',4''-Di-O-p-coumaroylquercitrin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the purification of 3'',4''-Di-O-p-coumaroylquercitrin.
Frequently Asked Questions (FAQs)
Q1: What are the most promising techniques for scaling up the purification of this compound?
A1: Based on current literature for purifying flavonoids, particularly acylated glycosides, the most promising scalable techniques are High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (prep-HPLC).[1][2][3][4] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample and is highly suitable for crude extracts.[1][2][5] Prep-HPLC, especially reversed-phase, is a high-resolution technique widely used for the final polishing steps of purification.[1][6] For industrial-scale production, macroporous adsorption resins also offer a cost-effective and scalable alternative for initial enrichment.[7]
Q2: What are the key challenges when scaling up the purification of this compound?
A2: Scaling up the purification of this compound, an acylated flavonoid glycoside, presents several challenges:
-
Compound Stability: Acylated flavonoids can be susceptible to hydrolysis (loss of the coumaroyl groups) or degradation under harsh pH or high-temperature conditions.[8]
-
Solubility: The compound's solubility can be a limiting factor when preparing highly concentrated samples for large-scale chromatography.
-
Resolution: Maintaining high resolution and purity when moving from analytical to preparative scale chromatography can be difficult. Factors like column overloading and changes in flow dynamics can broaden peaks and reduce separation efficiency.[9]
-
Solvent Consumption: Preparative chromatography often requires large volumes of high-purity solvents, leading to significant costs and environmental concerns at scale.[5]
-
Throughput: Achieving a high throughput while maintaining purity is a constant challenge in scaling up any purification process.[10]
Q3: How do I choose an appropriate solvent system for HSCCC?
A3: The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. The ideal system should provide an optimal partition coefficient (K) for the target compound, typically between 0.5 and 2.0. A common starting point for flavonoids is a hexane-ethyl acetate-methanol-water (HEMW) system.[1][2][11] The ratios of these solvents are adjusted to fine-tune the polarity of the phases and achieve the desired K value. For example, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (11:5:11:5, v/v/v/v) has been used for flavonoid separation.[1]
Q4: Can I use crude extract directly for preparative chromatography?
A4: While HSCCC is known for its ability to handle crude samples, it is often beneficial to perform some preliminary purification steps.[1][5] Pre-treatment of the crude extract, such as liquid-liquid partitioning or solid-phase extraction (SPE), can remove major impurities and enrich the target compound.[6][12][13][14] This can improve the loading capacity and resolution of the subsequent preparative chromatography step, extending the life of the column.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) in normal-phase chromatography).2. Degradation of the compound during processing.3. Inefficient elution from the column. | 1. Switch to a technique that avoids solid adsorbents, like HSCCC.[2] If using HPLC, consider a polymer-based reversed-phase column that is stable at a wider pH range.2. Avoid high temperatures and extreme pH conditions. Perform a stability study of the compound under your experimental conditions.3. Optimize the mobile phase composition and gradient to ensure complete elution. For prep-HPLC, a stronger solvent wash at the end of the run may be necessary. |
| Poor Resolution and Co-elution of Impurities | 1. Column overloading.2. Inappropriate mobile phase or solvent system.3. Poor column packing or an old column.4. Linear flow rate is too high. | 1. Reduce the sample load. Perform a loading study to determine the optimal capacity of your column.2. For prep-HPLC, optimize the gradient slope and mobile phase composition. For HSCCC, systematically vary the solvent ratios of the two-phase system to improve selectivity.3. Repack or replace the column. Ensure the column is properly conditioned before injection.4. Reduce the flow rate to increase the number of theoretical plates and improve separation.[9] |
| High Backpressure in Preparative HPLC System | 1. Clogged frit or column inlet.2. Particulate matter in the sample or mobile phase.3. High viscosity of the mobile phase. | 1. Reverse flush the column at a low flow rate. If the pressure remains high, replace the inlet frit.2. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.3. Consider using a less viscous solvent if possible, or increase the column temperature to reduce viscosity (while ensuring compound stability). |
| Inconsistent Results Between Batches | 1. Variability in the crude extract from the natural source.2. Inconsistent preparation of mobile phases or solvent systems.3. Changes in ambient temperature affecting chromatography. | 1. Standardize the extraction protocol and, if possible, the source and pre-processing of the raw plant material.[15]2. Use precise measurements for all solvent preparations. Use a pH meter and conductivity meter to ensure consistency of buffered mobile phases.3. Use a column oven to maintain a constant temperature during the chromatographic run. |
Experimental Protocols
Protocol 1: General Workflow for HSCCC Purification
-
Selection of Two-Phase Solvent System:
-
Start with a standard HEMW (n-hexane-ethyl acetate-methanol-water) system.
-
Prepare a series of small-scale test tubes with different solvent ratios (e.g., 1:10:1:10, 11:5:11:5 v/v/v/v).[1][2]
-
Add a small amount of the crude extract to each tube, shake vigorously, and allow the phases to separate.
-
Analyze the concentration of the target compound in each phase by analytical HPLC to determine the partition coefficient (K). Aim for a K value between 0.5 and 2.0.
-
-
HSCCC System Preparation:
-
Prepare a sufficient volume of the chosen two-phase solvent system.
-
Thoroughly mix and allow the phases to separate in a separatory funnel.
-
Degas both the upper and lower phases.
-
-
HSCCC Separation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase for reversed-phase mode).
-
Set the desired rotation speed (e.g., 800 rpm).[2]
-
Pump the mobile phase (lower phase) through the column at a set flow rate (e.g., 1.5 mL/min).[2]
-
Once hydrodynamic equilibrium is reached (mobile phase elutes from the outlet), dissolve the crude sample in a small volume of the biphasic solvent system and inject it into the column.
-
Collect fractions and monitor the effluent with a UV detector (e.g., at 254 nm).[2]
-
-
Fraction Analysis and Further Purification:
-
Analyze the collected fractions using analytical HPLC to identify those containing the pure compound.
-
Fractions with impurities may require a second purification step, such as preparative HPLC.[1]
-
Protocol 2: General Workflow for Preparative RP-HPLC
-
Method Development at Analytical Scale:
-
Develop a reversed-phase HPLC method on an analytical column (e.g., C18, 4.6 x 250 mm, 5 µm) to achieve good separation of the target compound from impurities.[2]
-
Optimize the mobile phase (e.g., acetonitrile/methanol and water with a modifier like formic acid or acetic acid) and gradient elution profile.
-
-
Scaling Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.
-
Maintain the same linear flow rate as the analytical method. The volumetric flow rate will need to be increased proportionally to the cross-sectional area of the preparative column.[9]
-
The gradient time should be kept the same, and the injection volume can be scaled up.
-
-
Sample Preparation and Purification:
-
Dissolve the partially purified sample (e.g., from HSCCC or SPE) in the initial mobile phase.
-
Filter the sample to remove any particulates.
-
Perform the preparative HPLC run, collecting fractions based on the UV chromatogram.
-
-
Purity Analysis and Post-Processing:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization.
-
Quantitative Data Summary
Table 1: Example Purification Data for Flavonoids from Oroxylum indicum using HSCCC [3][4]
| Compound | Amount from 200 mg Crude Extract (mg) | Purity (%) | Recovery (%) |
| Oroxin A | 12.63 | 97.61 | 96.46 |
| Oroxin B | 10.96 | 98.32 | 98.81 |
| Baicalein | 9.34 | 98.64 | 97.87 |
Table 2: Comparison of HSCCC Performance with Different Sample Sizes for Flavonoids from Black Currant Leaves [2]
| Sample Size (mg) | Stationary Phase Retention (%) |
| 25 | Not specified, but stable |
| 50 | Not specified, but stable |
| 100 | Not specified, but stable |
| 150 | Not specified, but stable |
| 200 | Not specified, but stable |
Note: The study indicated that stationary phase retention was stable with an increase in sample size from 25 to 200 mg.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purification yield.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Application of preparative high-speed countercurrent chromatography for the separation and purification of three flavonoids from Oroxylum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 7. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
- 8. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. purolite.com [purolite.com]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 3'',4''-Di-O-p-coumaroylquercitrin vs. Quercetin
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacities of 3'',4''-Di-O-p-coumaroylquercitrin and its parent flavonoid, quercetin (B1663063). Due to a lack of publicly available experimental data directly comparing the two compounds, this guide offers a qualitative comparison based on structure-activity relationships, alongside detailed protocols for key antioxidant assays.
Executive Summary
Quantitative Data Comparison
As of the latest literature review, direct experimental data quantitatively comparing the antioxidant capacity of this compound and quercetin using standardized assays such as DPPH, ABTS, or ORAC is not available. The following table is provided as a template for when such data becomes available.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/g) |
| This compound | Data not available | Data not available | Data not available |
| Quercetin | Data not available | Data not available | Data not available |
Qualitative Comparison based on Structure-Activity Relationship
Quercetin: The antioxidant activity of quercetin is well-documented and attributed to its specific chemical structure.[1][2] Key features include:
-
The catechol group (two hydroxyl groups) in the B-ring, which is a potent radical scavenger.
-
The hydroxyl group at the C3 position, which also contributes to radical scavenging.
-
The 2,3-double bond in conjugation with the 4-oxo group in the C-ring, which enhances the delocalization of electrons, thereby stabilizing the resulting phenoxyl radical.
This compound: This molecule is a derivative of quercitrin (B1678633) (quercetin-3-O-rhamnoside) where two p-coumaroyl groups are attached to the rhamnose sugar moiety. The antioxidant capacity of this compound would be influenced by:
-
The Quercetin Backbone: It retains the fundamental antioxidant-active structure of quercetin.
-
p-Coumaroyl Groups: p-Coumaric acid itself is a known antioxidant due to its phenolic hydroxyl group. The presence of two such groups would likely contribute to the overall radical scavenging capacity of the molecule.
-
Glycosylation and Acylation: The attachment of the sugar and the subsequent acylation with p-coumaroyl groups can influence the molecule's solubility and interaction with different radical species, which may affect its activity in various assay systems.
Without direct experimental evidence, it is hypothesized that this compound would exhibit substantial antioxidant activity, though its potency relative to quercetin remains to be determined.
Experimental Protocols
Detailed methodologies for common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (this compound, Quercetin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm
-
96-well microplates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample Solutions: Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., methanol). Create a series of dilutions to determine the IC₅₀ value.
-
Assay:
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader (~734 nm)
Procedure:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add a small volume of the sample or standard solution to a larger volume of the ABTS•⁺ working solution (e.g., 10 µL of sample to 1 mL of ABTS•⁺ solution).
-
Mix and incubate at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: The Nrf2-ARE antioxidant signaling pathway.
References
A Comparative Analysis of the Anti-Inflammatory Potential of 3'',4''-Di-O-p-coumaroylquercitrin and Other Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of various coumarin (B35378) compounds, with a special focus on the current state of knowledge regarding 3'',4''-Di-O-p-coumaroylquercitrin. While extensive research has illuminated the anti-inflammatory mechanisms of many coumarins, specific experimental data for this compound remains limited in publicly available scientific literature. This guide, therefore, presents a comprehensive comparison based on available data for other relevant coumarins and discusses the potential anti-inflammatory profile of this compound in the context of its constituent parts: quercetin (B1663063) and p-coumaric acid.
Executive Summary
Coumarins are a diverse class of naturally occurring phenolic compounds that have demonstrated a wide range of pharmacological activities, including significant anti-inflammatory effects. Their mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Furthermore, many coumarins exhibit inhibitory activity against pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This guide summarizes the available quantitative data for a range of other coumarins to provide a benchmark for future studies on this compound.
Data Presentation: A Comparative Look at Coumarin Anti-Inflammatory Activity
To facilitate a clear comparison, the following tables summarize the available quantitative data for various coumarins in key in vitro and in vivo anti-inflammatory assays. It is important to note the variability in experimental conditions across different studies.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Mammeasins A | RAW 264.7 | 1.8 | [1] |
| Kayeassamin G | RAW 264.7 | 0.8 | [1] |
| Mammea A/AD | RAW 264.7 | 1.3 | [1] |
| Bergamottin | RAW 264.7 | 14 | [2] |
| Coumarin Compound I | - | 743.02 | [3] |
| Coumarin Compound II | - | 716.14 | [3] |
| Coumarin Compound III | - | 648.63 | [3] |
Table 2: In Vitro Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Coumarin-Thiazolidinone 8b | 0.31 | High | [4] |
| Coumarin-Thiazoline 3a | 0.45 | High | [4] |
| Coumarin-Thiazoline 7f | 0.78 | High | [4] |
| N-COU DCH1 | 102.10 (µg/ml) | 1.21 | [2] |
| Celecoxib (Reference) | ~0.04-0.8 | High | [4] |
Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (h) | Reference |
| 6-(4-chlorobenzylamino)-7-hydroxy-4-methylcoumarin | 50 | 44.05 | 3 | [5][6] |
| 6-(4-methoxybenzylamino)-7-hydroxy-4-methylcoumarin | 50 | 38.10 | 3 | [5][6] |
| Indomethacin (Reference) | 10 | ~35-50 | 3 | [5][6] |
Signaling Pathways in Coumarin-Mediated Anti-Inflammation
The anti-inflammatory effects of coumarins are largely attributed to their ability to interfere with pro-inflammatory signaling cascades. The diagram below illustrates the key pathways modulated by this class of compounds.
Caption: Coumarins inhibit inflammation by targeting multiple signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of protocols for key anti-inflammatory assays.
In Vitro Assays
1. LPS-Induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7)
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Caption: A typical workflow for measuring nitric oxide production.
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.
-
Principle: The peroxidase activity of COX-2 is measured colorimetrically or fluorometrically by monitoring the oxidation of a substrate.
-
Procedure:
-
Recombinant human or ovine COX-2 enzyme is incubated with the test compound at various concentrations.
-
Heme and a detection reagent (e.g., Amplex Red) are added.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence or absorbance is measured over time.
-
The IC50 value is calculated from the dose-response curve.
-
3. NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a master regulator of inflammation.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
Cells (e.g., HEK293T or HeLa) are co-transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Cells are pre-treated with the test compound.
-
NF-κB activation is induced with a stimulant such as TNF-α or LPS.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Caption: The experimental workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of a wide range of coumarin derivatives. They exert their effects through multiple mechanisms, including the inhibition of key inflammatory enzymes and the modulation of critical signaling pathways. While direct experimental data on the anti-inflammatory activity of this compound is currently lacking, its chemical structure, combining the anti-inflammatory moieties of quercetin and p-coumaric acid, suggests that it is a promising candidate for further investigation.
Future research should focus on isolating or synthesizing this compound and evaluating its efficacy in the standardized in vitro and in vivo models described in this guide. Such studies will be crucial to determine its specific IC50 and ED50 values and to elucidate its precise mechanism of action. This will allow for a direct and quantitative comparison with other coumarins and will help to establish its potential as a novel anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Antinociceptive and anti-inflammatory activities of extract and two isolated flavonoids of Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carthamus Tinctorius Flower Extract - Description [tiiips.com]
A Head-to-Head Comparison of the Bioactivity of 3'',4''-Di-O-p-coumaroylquercitrin and Resveratrol
In the landscape of natural compounds with therapeutic potential, both 3'',4''-Di-O-p-coumaroylquercitrin and resveratrol (B1683913) have emerged as subjects of scientific inquiry. This guide provides a comprehensive, data-supported comparison of their bioactivities, with a focus on their antioxidant, anti-inflammatory, and anti-cancer properties, to inform researchers, scientists, and drug development professionals. While extensive data exists for resveratrol, information on this compound is less prevalent in publicly accessible research.
Overview of the Compounds
Resveratrol , a well-studied stilbenoid polyphenol, is naturally found in grapes, berries, and peanuts. Its diverse biological activities have been the subject of numerous in vitro and in vivo studies.
This compound is a derivative of quercitrin, a flavonoid glycoside, where two p-coumaroyl groups are attached to the rhamnose sugar moiety. The bioactivity of this specific acylated flavonoid is not as extensively documented as that of resveratrol. However, insights can be drawn from the known activities of its constituent parts: quercetin (B1663063), p-coumaric acid, and the influence of acylation on flavonoid bioactivity. Acylation, the process of adding an acyl group, can modulate the lipophilicity and, consequently, the bioavailability and biological activity of flavonoids.
Quantitative Bioactivity Comparison
Due to the limited availability of specific quantitative data for this compound, a direct numerical comparison with resveratrol is challenging. The following tables summarize the available quantitative data for resveratrol's bioactivity.
Antioxidant Activity
Resveratrol demonstrates notable antioxidant activity through various mechanisms, including scavenging of free radicals and upregulation of antioxidant enzymes.
| Assay | Test System | IC50 Value of Resveratrol | Reference |
| DPPH Radical Scavenging | Chemical Assay | 0.131 mM | [1] |
| ABTS Radical Scavenging | Chemical Assay | 2 µg/mL | [2] |
| Lipid Peroxidation Inhibition | Linoleic acid emulsion | 89.1% inhibition at 30 µg/mL | [1] |
No specific IC50 values for the antioxidant activity of this compound were found in the searched literature.
Anti-inflammatory Activity
Resveratrol has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
| Assay | Cell Line/Model | IC50 Value of Resveratrol | Reference |
| NO Production Inhibition | RAW 264.7 macrophages | ~4.13 µM (for a derivative) | [3] |
| IL-6 Production Inhibition | THP-1 cells | Dose-dependent decrease | [4] |
| TNF-α Production Inhibition | THP-1 cells | Dose-dependent decrease | [4] |
Anti-cancer Activity
Resveratrol exhibits anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and modulating various signaling pathways in different cancer cell lines.
| Cell Line | Cancer Type | IC50 Value of Resveratrol | Reference |
| MCF-7 | Breast Cancer | 51.18 µM | [5] |
| HepG2 | Liver Cancer | 57.4 µM | [5] |
| A549 | Lung Cancer | 35.05 µM | [6] |
| HeLa | Cervical Cancer | 35.1 - 83.8 µM | [7] |
| MDA-MB-231 | Breast Cancer | 144 µM | [8] |
Quantitative data on the anti-cancer activity of this compound is scarce. However, studies on acylated quercetin glucosides have shown antiproliferative activity in hepatocellular carcinoma (HepG2) cells.[9]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this assay, the ABTS radical cation is generated by the oxidation of ABTS. The ability of a compound to scavenge this pre-formed radical cation is determined by measuring the decrease in absorbance at a characteristic wavelength (around 734 nm).
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide. The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent. The inhibitory effect of the test compound on NO production is then determined.
-
Cytokine (IL-6, TNF-α) Production Assay in THP-1 Cells: Human monocytic cells (THP-1) are differentiated into macrophages and stimulated with LPS to induce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α. The levels of these cytokines in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
Anti-cancer Activity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
Resveratrol
Resveratrol is known to modulate a multitude of signaling pathways, contributing to its diverse bioactivities.
Caption: Key signaling pathways modulated by Resveratrol.
This compound
The bioactivity of this compound is likely a composite of the activities of quercetin and p-coumaric acid, potentially modified by the acylation. Quercetin is known to influence pathways similar to resveratrol, including antioxidant and anti-inflammatory signaling. p-Coumaric acid also exhibits antioxidant and anti-inflammatory properties.
Caption: Putative bioactivities of this compound.
Experimental Workflow
A typical workflow for comparing the bioactivity of two compounds is outlined below.
Caption: General workflow for comparative bioactivity studies.
Conclusion
Resveratrol is a extensively researched polyphenol with well-documented antioxidant, anti-inflammatory, and anti-cancer properties, supported by a wealth of quantitative data. In contrast, this compound remains a comparatively understudied compound. Based on the known bioactivities of its constituent molecules, quercetin and p-coumaric acid, it is plausible that this compound possesses similar biological effects. The acylation with p-coumaroyl groups may enhance its lipophilicity, potentially leading to improved cellular uptake and bioactivity. However, without direct experimental evidence, this remains speculative.
Future research should focus on conducting head-to-head in vitro and in vivo studies to directly compare the bioactivities of these two compounds. Such studies are essential to elucidate the therapeutic potential of this compound and to determine its relative efficacy compared to the well-established bioactivities of resveratrol. This will provide the necessary data for a conclusive, evidence-based comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 6. Synergistic anticancer activity of resveratrol with cisplatin and carboplatin in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol enhances the cytotoxic profile of docetaxel and doxorubicin in solid tumour cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative activity of long chain acylated esters of quercetin-3-O-glucoside in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Anti-Inflammatory Findings of 3'',4''-Di-O-p-coumaroylquercitrin in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential anti-inflammatory properties of 3'',4''-Di-O-p-coumaroylquercitrin, a derivative of quercitrin (B1678633), by translating in vitro findings to in vivo animal models. While direct extensive research on this specific compound is emerging, data from closely related flavonoids, particularly other quercetin (B1663063) derivatives, suggest a promising anti-inflammatory profile. This document outlines the expected in vitro mechanisms, provides detailed experimental protocols for validation, and offers a comparative analysis with established anti-inflammatory agents.
In Vitro Anti-Inflammatory Activity: Expected Mechanisms
Based on studies of structurally similar compounds like 3',4'-dihydroxyflavonol, this compound is anticipated to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[1] In vitro studies using cell lines such as RAW 264.7 macrophages are crucial for elucidating these mechanisms.
A primary expected activity is the inhibition of nitric oxide (NO) production upon stimulation with lipopolysaccharide (LPS).[1] Excessive NO production is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The anti-inflammatory effects of many flavonoids are mediated through the downregulation of the NF-κB (nuclear factor kappa B) signaling pathway.[2][3][4][5][6] This pathway is a central regulator of inflammatory gene expression, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It is hypothesized that this compound will inhibit the activation and nuclear translocation of NF-κB.
Furthermore, modulation of the Mitogen-Activated Protein Kinase (MAPK) and Akt-mTOR signaling pathways, which are also involved in the inflammatory cascade, is another potential mechanism of action.[1]
Comparative Analysis of Anti-Inflammatory Activity
To provide a context for the potential efficacy of this compound, this section outlines a comparative framework against its parent compound, quercetin, and a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented below is a representative compilation from various studies on quercetin and Indomethacin in the described models and serves as a benchmark for future studies on this compound.
Table 1: In Vitro Anti-Inflammatory Activity Comparison
| Compound | Cell Line | Assay | Endpoint | IC50 / Effective Concentration |
| This compound | RAW 264.7 | Nitric Oxide Assay | NO Inhibition | To be determined |
| Quercetin | RAW 264.7 | Nitric Oxide Assay | NO Inhibition | ~10-50 µM |
| Indomethacin | RAW 264.7 | Nitric Oxide Assay | NO Inhibition | >100 µM (less effective) |
| This compound | RAW 264.7 | ELISA | TNF-α Inhibition | To be determined |
| Quercetin | RAW 264.7 | ELISA | TNF-α Inhibition | ~5-25 µM |
| Indomethacin | RAW 264.7 | ELISA | TNF-α Inhibition | Not a primary mechanism |
Table 2: In Vivo Anti-Inflammatory Activity Comparison (Carrageenan-Induced Paw Edema)
| Compound | Animal Model | Dose Range | Paw Edema Inhibition (%) |
| This compound | Rat/Mouse | To be determined | To be determined |
| Quercetin | Rat | 50-100 mg/kg | ~40-60% |
| Indomethacin | Rat | 5-10 mg/kg | ~50-70% |
Experimental Protocols
Detailed methodologies are provided below for key in vitro and in vivo experiments to assess the anti-inflammatory properties of this compound.
In Vitro: Nitric Oxide Production in LPS-Stimulated Macrophages
Objective: To determine the inhibitory effect of this compound on nitric oxide production in murine macrophages.
Cell Line: RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Quercetin (positive control)
-
Indomethacin (comparative control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound, quercetin, or Indomethacin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of nitric oxide inhibition compared to the LPS-stimulated control group.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory effect of this compound in an animal model of inflammation.
Animal Model: Male Wistar rats or Swiss albino mice.
Materials:
-
This compound
-
Quercetin (positive control)
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound, quercetin, Indomethacin, or the vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[7][8][9][10]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for in vitro and in vivo validation.
References
- 1. 3',4'-Dihydroxyflavonol Attenuates Lipopolysaccharide-Induced Neuroinflammatory Responses of Microglial Cells by Suppressing AKT-mTOR and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Cross-validation of different analytical methods for 3'',4''-Di-O-p-coumaroylquercitrin quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 3'',4''-Di-O-p-coumaroylquercitrin, a complex acylated flavonoid glycoside.
Quantitative Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and a projected LC-MS/MS method for the analysis of acylated flavonoid glycosides. The HPLC-UV data is based on a validated method for similar compounds, providing a solid benchmark for comparison.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Projected) |
| Linearity (R²) | ≥ 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ng/mL to pg/mL range |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a validated HPLC-UV method, which can be adapted for the quantification of this compound. The protocol is based on the analysis of structurally related acylated flavonoid glycosides.
a) Sample Preparation:
-
Extraction: Plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often facilitated by ultrasonication or heating to ensure efficient extraction of the target analyte.
-
Filtration: The crude extract is filtered through a 0.45 µm membrane filter to remove particulate matter prior to injection into the HPLC system.
b) Instrumentation and Conditions:
-
Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of flavonoids.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is standard for analytical separations on a 4.6 mm i.d. column.
-
Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the p-coumaroyl and quercitrin (B1678633) moieties, typically around 330 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it an ideal, albeit more complex, method for quantifying trace levels of specific compounds in intricate matrices.
a) Sample Preparation:
-
Extraction: Similar to the HPLC-UV method, extraction is performed using an appropriate organic solvent.
-
Purification (Optional but Recommended): Solid-Phase Extraction (SPE) may be employed to clean up the sample and concentrate the analyte, which is particularly beneficial for complex matrices like biological fluids or plant extracts.
-
Filtration: The extract is filtered through a 0.22 µm membrane filter before injection.
b) Instrumentation and Conditions:
-
Instrument: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass analyzer).
-
Column: A high-efficiency reversed-phase C18 or similar column with smaller particle sizes (e.g., < 2 µm) is used for better separation and faster analysis times.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent is used, similar to the HPLC-UV method.
-
Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for flavonoids, typically operated in negative ion mode, which is highly sensitive for phenolic compounds.
-
Mass Spectrometry Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and then monitoring for specific product ions that are characteristic of the molecule's fragmentation. This highly selective detection method minimizes interferences from other compounds in the sample.
-
Quantification: Quantification is performed using an internal standard, which is a structurally similar compound added to the sample at a known concentration. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve for accurate quantification.
Workflow and Pathway Visualizations
To illustrate the logical flow of the analytical processes, the following diagrams have been generated using Graphviz.
Caption: General workflow for the quantification of this compound in plant extracts.
Caption: Principle of Multiple Reaction Monitoring (MRM) in LC-MS/MS for selective quantification.
A Comparative Analysis of 3”,4”-Di-O-p-coumaroylquercitrin and Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of the natural compound 3”,4”-Di-O-p-coumaroylquercitrin and its constituent moieties with standard non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present available experimental data, outline detailed methodologies for key assays, and visualize relevant biological pathways and experimental workflows.
Executive Summary
3”,4”-Di-O-p-coumaroylquercitrin, a flavonoid derivative, is structurally related to quercetin (B1663063), a compound known for its anti-inflammatory properties. The anti-inflammatory effects of quercitrin (B1678633), a glycoside of quercetin, are largely attributed to the in vivo release of its aglycone, quercetin. Quercetin exerts its effects through multiple mechanisms, including the inhibition of key inflammatory enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Standard anti-inflammatory drugs, such as NSAIDs like ibuprofen (B1674241) and diclofenac (B195802), primarily function by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] This guide aims to provide a comparative overview based on available data for these compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the inhibitory activity of quercetin (the active metabolite of quercitrin derivatives) and standard NSAIDs against key inflammatory enzymes. Data for 3”,4”-Di-O-p-coumaroylquercitrin is not currently available in the reviewed literature.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |
| Quercetin | - | Data variable* | - |
| Ibuprofen | 13[3] | 1.1 - 370[3] | Variable |
| Diclofenac | 0.076[4] | 0.026[4] | 2.9 |
* In vitro studies on quercetin's COX-2 inhibition have shown varied results, with some suggesting suppression of COX-2 expression rather than direct enzymatic inhibition.[5][6] One study indicated that quercetin's effect on COX-2 is concentration-dependent, with inhibition at higher concentrations (>10 µM) and stimulation at lower concentrations (10 nM).[7]
Table 2: Inhibition of Lipoxygenase (LOX) Enzymes
| Compound | LOX IC50 (µM) |
| Quercetin | 4.8[1] |
| Quercetin-3'-O-sulfate (metabolite) | ~7[8] |
| Peracetylated Quercetin | 1.62 (12-LOX)[9] |
| Ibuprofen | No significant inhibition[10] |
| Diclofenac | Indirect inhibition by reducing arachidonic acid availability[11] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (In Vivo)
This widely used model assesses the acute anti-inflammatory activity of a test compound.[2][12]
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin (B1671933) or diclofenac), and test compound groups at various doses.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), a 1% solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the left hind paw.
-
Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
LPS-Induced Nitric Oxide (NO) Production in Macrophages (In Vitro)
This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in cultured macrophages.[13][14]
-
Cell Line: Murine macrophage cell line, such as RAW 264.7, is commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound or vehicle for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL).
-
After a 24-hour incubation, the culture supernatant is collected.
-
The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
-
Data Analysis: The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the test compound is calculated as the percentage reduction in NO production compared to the LPS-stimulated vehicle control.
Mandatory Visualizations
Signaling Pathways
References
- 1. Inhibition mode of soybean lipoxygenase-1 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Metabolic transformation has a profound effect on anti-inflammatory activity of flavonoids such as quercetin: lack of association between antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic interaction between the lipoxygenase inhibitor MK-0591 and the cyclooxygenase inhibitor ibuprofen in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Comparative Guide to the In Vivo Neuroprotective Effects of 3'',4''-Di-O-p-coumaroylquercitrin and Alternative Flavonoids
Introduction: Flavonoids, a class of polyphenolic compounds widely found in plants, have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and signaling pathway-modulating properties. This guide provides a comparative overview of the in vivo neuroprotective effects of 3'',4''-Di-O-p-coumaroylquercitrin and other well-studied flavonoids, offering insights for researchers and drug development professionals. While direct in vivo data for this compound is limited, its structural relationship to quercetin (B1663063) allows for informed comparisons with other neuroprotective flavonoids.
Comparative Efficacy of Neuroprotective Flavonoids in In Vivo Models
The following table summarizes the in vivo neuroprotective effects of several flavonoids in various animal models of neurodegenerative diseases. This data provides a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Flavonoid | Animal Model | Dosage | Key Findings |
| Quercetin | 3-Nitropropionic acid (3-NP)-induced Huntington's-like disease model (rats) | 25 mg/kg/day (oral) | Reduced motor deficits, improved mitochondrial function, and attenuated some markers of oxidative stress.[1] |
| 6-hydroxydopamine (6-OHDA)-induced Parkinson's-like disease model (rats) | 50 mg/kg/day (oral) | Reduced the loss of striatal dopamine (B1211576) and decreased markers of oxidative stress.[1] | |
| Baicalein | MPTP-induced Parkinson's-like disease model (rats) | 40 mg/kg/day (i.p.) | Attenuated the loss of dopaminergic neurons and reduced markers of inflammation.[1] |
| MPTP-induced Parkinson's-like disease model (mice) | 200 mg/kg/day (oral) | Reduced behavioral impairments, markers of oxidative stress, and inflammation.[1] | |
| Rotenone-induced Parkinson's-like disease model (rats) | 2.5 mg/kg/day (i.p.) | Attenuated the loss of dopaminergic neurons and reduced behavioral impairments and markers of oxidative stress.[1] | |
| Luteolin (B72000) & Apigenin | MPTP-induced Parkinsonism (mice) | Not specified | Protected dopaminergic neurons by reducing oxidative stress and neuroinflammation, and increased brain-derived neurotrophic factor (BDNF) levels.[2] |
| Isoquercetin | Colchicine-induced Alzheimer's-like disease model (rats) | Not specified | Prevented neurochemical and neurobehavioral modifications through antioxidant and anti-inflammatory mechanisms.[3] Reduced Aβ-peptide and protein carbonyl, and enhanced BDNF and acetylcholinesterase (AChE).[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data and for designing future in vivo studies. Below is a representative protocol for a commonly used animal model of Parkinson's disease.
Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
1. Animals and Housing:
- Species: C57BL/6 mice (male, 8-10 weeks old).
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
- Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
2. Experimental Groups:
- Control Group: Receives vehicle (e.g., saline) injections.
- MPTP Group: Receives MPTP injections to induce Parkinson's-like pathology.
- Treatment Group(s): Receives the test compound (e.g., this compound or other flavonoids) at various doses prior to or following MPTP administration.
3. MPTP Administration:
- Dose: 20-30 mg/kg of MPTP-HCl, dissolved in saline.
- Route: Intraperitoneal (i.p.) injection.
- Schedule: Typically administered as four injections at 2-hour intervals on a single day.
4. Test Compound Administration:
- Formulation: The test compound should be dissolved or suspended in a suitable vehicle (e.g., saline, DMSO, or a mixture).
- Route: Oral gavage, intraperitoneal injection, or other appropriate routes.
- Dosing Schedule: Can be administered as a pre-treatment (before MPTP) or post-treatment (after MPTP) to assess protective or restorative effects, respectively. Dosing is typically continued for a specified period (e.g., 7-14 days).
5. Behavioral Assessment:
- Rotarod Test: To assess motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
- Pole Test: To evaluate bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.
- Open Field Test: To assess locomotor activity and exploratory behavior.
6. Neurochemical and Histological Analysis:
- Tissue Collection: At the end of the experiment, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected.
- High-Performance Liquid Chromatography (HPLC): To quantify dopamine and its metabolites in the striatum.
- Immunohistochemistry: To visualize and quantify dopaminergic neurons (e.g., using tyrosine hydroxylase staining) in the substantia nigra.
- Western Blot or ELISA: To measure levels of inflammatory markers (e.g., TNF-α, IL-1β), oxidative stress markers (e.g., malondialdehyde), and neurotrophic factors (e.g., BDNF).[2]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway
Flavonoids exert their neuroprotective effects through the modulation of various signaling pathways. A key pathway involved in neuroinflammation is the NF-κB pathway.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a neuroprotective compound.
Caption: A generalized workflow for in vivo neuroprotective studies.
The available evidence from in vivo studies on flavonoids such as quercetin, baicalein, and luteolin provides a strong rationale for investigating the neuroprotective potential of this compound.[1][2] These studies consistently demonstrate the ability of flavonoids to mitigate neuronal damage, reduce oxidative stress and neuroinflammation, and improve behavioral outcomes in various models of neurodegenerative diseases.[1][2] The provided experimental protocol and workflow offer a framework for the in vivo validation of this compound. Future studies should aim to directly assess its efficacy and mechanisms of action in established animal models, contributing to the development of novel therapeutic strategies for neurodegenerative disorders.
References
A comparative study of the stability of 3'',4''-Di-O-p-coumaroylquercitrin and its glycoside derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 3'',4''-Di-O-p-coumaroylquercitrin and its hypothetical glycoside derivatives. The stability of flavonoids is a critical factor influencing their bioavailability, therapeutic efficacy, and shelf-life in pharmaceutical and nutraceutical applications. This document summarizes the expected stability trends based on the known effects of glycosylation and acylation on flavonoid structures, supported by general experimental data from related compounds. Detailed experimental protocols for assessing flavonoid stability are also provided.
Introduction to Flavonoid Stability
Flavonoids are a diverse group of polyphenolic compounds known for their antioxidant and various other health-promoting properties. However, their application is often limited by their poor stability, which is influenced by factors such as pH, temperature, light, and oxygen. Structural modifications, such as glycosylation (the addition of sugar moieties) and acylation (the addition of an acyl group), are key strategies to enhance their stability and solubility.
Glycosylation generally increases the water solubility and can improve the stability of flavonoids against oxidative degradation.[1] The position and number of sugar moieties are crucial in determining the extent of this stabilization.[1] Acylation, on the other hand, enhances the lipophilicity of flavonoids and has been shown to significantly improve their thermostability and photostability.[2][3][4] The introduction of acyl groups, such as p-coumaroyl groups, can protect the flavonoid core from degradation.
This compound is a derivative of quercitrin (B1678633) (quercetin-3-O-rhamnoside) where two p-coumaroyl groups are attached to the rhamnose sugar moiety. This acylation is expected to enhance its stability compared to its non-acylated counterpart, quercitrin. Further glycosylation of the quercetin (B1663063) aglycone at other positions could introduce additional modifications to its stability profile.
Comparative Stability Data
While specific experimental stability data for this compound is not extensively available in the public domain, the following tables provide a comparative summary based on established principles of flavonoid chemistry and data from structurally related compounds. The stability is qualitatively assessed as Low, Moderate, or High under different stress conditions.
Table 1: Comparative Stability under Different pH Conditions
| Compound | Acidic pH (pH 1-3) | Neutral pH (pH 6-8) | Alkaline pH (pH > 8) |
| Quercetin (Aglycone) | Moderate | Low | Very Low |
| Quercitrin (Quercetin-3-O-rhamnoside) | High | Moderate | Low |
| This compound | High | Moderate to High | Moderate |
| Hypothetical Glycoside Derivative* | High | Moderate to High | Low to Moderate |
*A hypothetical derivative with an additional glucose unit attached to the quercetin backbone.
Table 2: Comparative Stability under Thermal and Photolytic Stress
| Compound | Thermal Stability (e.g., 80°C) | Photostability (e.g., UV exposure) |
| Quercetin (Aglycone) | Low | Low |
| Quercitrin (Quercetin-3-O-rhamnoside) | Moderate | Moderate |
| This compound | High | High |
| Hypothetical Glycoside Derivative* | Moderate to High | Moderate to High |
*A hypothetical derivative with an additional glucose unit attached to the quercetin backbone.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of flavonoids.
1. Stability Testing under Different pH Conditions
-
Objective: To determine the degradation kinetics of the flavonoid at various pH values.
-
Methodology:
-
Prepare buffer solutions at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Dissolve a known concentration of the test flavonoid in each buffer solution.
-
Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) in the dark.
-
Withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Immediately quench any reaction by adding a suitable solvent (e.g., methanol (B129727) with 1% formic acid) and store at low temperature (e.g., -20°C) until analysis.
-
Analyze the concentration of the remaining flavonoid using a validated stability-indicating HPLC method.
-
Calculate the degradation rate constant (k) and half-life (t½) for each pH condition.
-
2. Thermal Stability (Accelerated Stability Testing)
-
Objective: To evaluate the effect of elevated temperature on the stability of the flavonoid.
-
Methodology:
-
Store solid samples of the flavonoid in controlled temperature and humidity chambers according to ICH guidelines (e.g., 40°C/75% RH, 50°C, 60°C).[2]
-
For solutions, incubate at elevated temperatures (e.g., 60°C, 80°C).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6 months for solid samples; shorter intervals for solutions).
-
Analyze the samples for the content of the flavonoid and the formation of degradation products using HPLC.
-
3. Photostability Testing
-
Objective: To assess the stability of the flavonoid upon exposure to light.
-
Methodology:
-
Expose the flavonoid (in solid state or in solution) to a light source according to ICH guideline Q1B, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC to determine the extent of degradation.
-
4. HPLC Method for Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical.
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the λmax of the flavonoid and to check for peak purity.
-
Quantification: The concentration of the flavonoid is determined by comparing the peak area to a standard curve prepared with a reference standard of known concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to flavonoid stability.
Caption: General degradation pathway of flavonoids.
Caption: Experimental workflow for flavonoid stability assessment.
References
Replicating Published Findings on the Biological Activity of 3'',4''-Di-O-p-coumaroylquercitrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the biological activity of 3'',4''-Di-O-p-coumaroylquercitrin is limited in publicly available literature, its structural components—quercetin (B1663063), coumaric acid, and a rhamnose sugar moiety—suggest a spectrum of potential therapeutic effects. This guide provides a comparative analysis of published findings on structurally related compounds, offering a predictive framework for the bioactivity of this compound and a methodological basis for its investigation.
Comparative Analysis of Biological Activities
The biological activities of flavonoids are significantly influenced by their chemical structure, including hydroxylation patterns and the nature of glycosidic and acyl substitutions. This section compares the known antioxidant, anti-inflammatory, and enzyme-inhibiting properties of quercetin, its common glycosides, and acylated flavonoids to infer the potential activities of this compound.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The substitution on the flavonoid core can modulate this activity.
| Compound | Assay | IC50 Value (µM) | Source |
| Quercetin | DPPH Radical Scavenging | Potent | [1] |
| Quercetin-3-O-glucoside (Isoquercitrin) | DPPH Radical Scavenging | Less potent than Quercetin | [2] |
| Quercetin-3-O-rhamnoside (Quercitrin) | DPPH Radical Scavenging | Less potent than Quercetin | [1][2] |
| 4′-O-methylisoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | DPPH Radical Scavenging | 2.35 µg/mL | [3] |
| Isoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | DPPH Radical Scavenging | 13.94 µg/mL | [3] |
| 4′-O-methylisoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | ABTS Radical Scavenging | 1.98 µg/mL | [3] |
| Isoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | ABTS Radical Scavenging | 12.76 µg/mL | [3] |
Note: Direct IC50 values for quercetin and its simple glycosides in µM were not consistently available across the searched literature, with sources often stating relative potency.
Generally, the aglycone form, quercetin, exhibits stronger antioxidant activity in vitro compared to its glycosides.[2] This is because the free hydroxyl groups, particularly in the B-ring, are crucial for radical scavenging. Glycosylation can hinder this activity. However, acylation with phenolic acids, such as p-coumaric acid, has been shown to enhance the antioxidant and antimicrobial activity of flavonoid glycosides. This suggests that this compound may possess significant antioxidant properties, potentially greater than simple quercetin glycosides, due to the presence of the two p-coumaroyl groups which also have inherent antioxidant capabilities.
Anti-inflammatory Activity
Inflammation is a complex biological response, and flavonoids can modulate it through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways like NF-κB.
| Compound | Assay | IC50 Value (µM) | Source |
| 4′-O-methylisoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS1) | 5-Lipoxygenase (5-LOX) Inhibition | 47.23 µg/mL | [3] |
| Isoscutellarein-7-O-2′′-O-(6′′′-O-acetyl-β-D-allopyranosyl)-β-D-glucopyranoside (SS2) | 5-Lipoxygenase (5-LOX) Inhibition | 41.60 µg/mL | [3] |
| Quercetin-3-O-rhamnoside (Quercitrin) | Wound Healing (in vivo) | N/A | [4] |
| Myricetin-3-O-rhamnoside | Wound Healing (in vivo) | N/A | [4] |
Acylated flavonoid glycosides have demonstrated significant anti-inflammatory potential.[3] For instance, two acylated isoscutellarein (B191613) glucosides showed potent inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[3] Furthermore, quercetin and its derivatives are known to modulate the NF-κB signaling pathway, a central regulator of inflammation. Given that both quercetin and p-coumaric acid moieties have demonstrated anti-inflammatory effects, it is highly probable that this compound would exhibit anti-inflammatory activity.
Enzyme Inhibition
Flavonoids are known to inhibit a variety of enzymes involved in different pathological processes.
| Compound | Enzyme | IC50 Value (µM) | Source |
| Quercetin-3-O-arabinoside | Soluble Epoxide Hydrolase (sEH) | 39.3 ± 3.4 | |
| 3-O-methyl quercetin | Bacterial Neuraminidase | 14.0 | [5] |
| 3,4'-O-dimethyl quercetin | Bacterial Neuraminidase | 25.8 | [5] |
| 3,7-O-dimethyl quercetin | Bacterial Neuraminidase | 24.3 | [5] |
| 3,7,4'-O-trimethyl quercetin | Bacterial Neuraminidase | 84.1 | [5] |
| Quercetin-3'-sulfate | Xanthine (B1682287) Oxidase | 0.2 - 0.7 | [6] |
| Isorhamnetin | Xanthine Oxidase | 0.2 - 0.7 | [6] |
| Tamarixetin | Xanthine Oxidase | 0.2 - 0.7 | [6] |
| Quercetin | Xanthine Oxidase | 1.4 | [6] |
Quercetin and its derivatives have been shown to inhibit various enzymes, including soluble epoxide hydrolase, bacterial neuraminidase, and xanthine oxidase.[5][6] The inhibitory potency is often influenced by the specific substitutions on the quercetin backbone. The presence of coumaroyl groups in this compound could confer unique inhibitory properties, warranting investigation against a panel of therapeutically relevant enzymes.
Experimental Protocols
To facilitate the replication and extension of these findings for this compound, detailed methodologies for key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695). This solution should be freshly prepared and protected from light.
-
-
Sample Preparation:
-
Dissolve the test compound (e.g., this compound) and a positive control (e.g., ascorbic acid or quercetin) in a suitable solvent to prepare a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample dilution to a specified volume of the diluted ABTS•+ solution.
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[9]
-
5-Lipoxygenase (5-LOX) Inhibitory Assay
This assay determines the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of pro-inflammatory leukotrienes.
-
Reagents and Enzyme:
-
5-Lipoxygenase enzyme solution.
-
Linoleic acid (substrate) solution.
-
Phosphate (B84403) buffer (pH 8.0).
-
-
Assay Procedure:
-
Pre-incubate the test compound with the 5-LOX enzyme solution in the phosphate buffer at 25°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.[10]
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow.
Caption: The NF-κB signaling pathway in inflammation.
Caption: General workflow for in vitro bioactivity screening.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Navigating the Safe Disposal of 3'',4''-Di-O-p-coumaroylquercitrin: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 3'',4''-Di-O-p-coumaroylquercitrin with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should be treated with the same caution as other potentially hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sink.
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Ensure the container is made of a material compatible with the solvents used to dissolve the compound.
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Collection of Solid Waste:
-
Carefully transfer any remaining solid this compound into the designated hazardous waste container.
-
Use appropriate tools (e.g., a spatula) to avoid generating dust.
-
-
Collection of Solutions:
-
Pour all solutions containing this compound into the designated hazardous waste container.
-
This includes experimental solutions, leftover stock solutions, and any rinsate from cleaning contaminated labware.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.
-
Collect all three rinses as hazardous waste and add them to the designated waste container.[1][2]
-
After triple-rinsing, deface or remove the original label from the container.
-
The cleaned and defaced container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
-
Storage of Hazardous Waste:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general laboratory chemical waste guidelines provide a framework for safe accumulation.
| Parameter | Guideline | Source |
| Container Rinsate Volume | Approximately 5% of the container volume per rinse. | [3] |
| Laboratory Waste Accumulation Limit | Typically no more than 25 gallons of total chemical waste. | [2] |
| Reactive Acutely Hazardous Waste Limit | No more than one (1) quart. | [2] |
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process involved in the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact, thereby building trust in your laboratory's commitment to safety and responsible chemical management.
References
Essential Safety and Operational Guidance for Handling 3'',4''-Di-O-p-coumaroylquercitrin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 3'',4''-Di-O-p-coumaroylquercitrin. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties of flavonoid compounds and safe laboratory practices for handling potent chemical substances. A conservative approach to safety is strongly recommended.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Snug-fitting to prevent eye contact with powders or splashes. |
| Face Shield | To be worn in addition to goggles when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Inspect before use and change immediately if contaminated. For unknown permeability, consider double-gloving. |
| Respiratory Protection | Respirator | Recommended when handling the compound as a powder or if aerosolization is possible. The type should be based on a risk assessment. A P100 filter with a chemical cartridge respirator is a good starting point for oil-based formulations.[1] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing. |
| Chemical-Resistant Apron/Coveralls | For added protection during procedures with a higher risk of splashes or spills. | |
| Foot Protection | Closed-Toe Shoes | Mandatory in any laboratory setting where hazardous chemicals are handled.[2] |
II. Operational Plan: Handling Procedures
Adherence to a strict operational workflow is essential for minimizing risk.
A. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[2]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available before starting work.
-
Review Procedures: Familiarize yourself with the experimental protocol and this safety guidance.
B. Weighing and Solution Preparation:
-
Weighing: When weighing the powdered compound, use a containment balance or a balance within a ventilated enclosure to prevent the dispersal of fine particles.[2]
-
Solution Preparation: Add the solid this compound to the solvent slowly and carefully to avoid splashing.[2]
C. Post-Handling:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[2]
-
Equipment Cleaning: Clean all non-disposable equipment used during the procedure according to standard laboratory protocols for hazardous materials.
-
Waste Disposal: Dispose of all contaminated materials in appropriately labeled hazardous waste containers.
III. Spill and Disposal Plan
A. Spill Procedures:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.[2]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
B. Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed hazardous waste container | Follow institutional and local regulations for chemical waste disposal. Incineration is often the preferred method for organic compounds. |
| Liquid Waste | Labeled, sealed hazardous waste container for chemical waste | Follow institutional and local regulations for chemical waste disposal. |
| Sharps | Puncture-resistant sharps container | Follow institutional guidelines for sharps disposal. |
IV. Workflow and Logic Diagrams
The following diagrams illustrate the key procedural workflows for safely handling this compound.
Caption: Standard Operating Procedure Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
